(5-Ethylthiophen-3-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-7-3-6(4-8)5-9-7/h3,5H,2,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXWSZQOSBYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306886 | |
| Record name | 5-Ethyl-3-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856696-08-7 | |
| Record name | 5-Ethyl-3-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856696-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-3-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of (5-Ethylthiophen-3-yl)methanamine: A Technical Guide
Executive Summary & Molecular Profile
This guide provides an in-depth spectroscopic analysis of (5-Ethylthiophen-3-yl)methanamine , a critical thiophene-based building block used in Fragment-Based Drug Discovery (FBDD). Unlike its more commercially common regioisomer, (5-ethylthiophen-2-yl)methanamine, the 3-substituted variant offers unique vector geometry for amide coupling in medicinal chemistry campaigns.
This document synthesizes theoretical high-resolution data with comparative empirical analysis to establish a self-validating characterization framework.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (5-Ethylthiophen-3-yl)methanamine |
| Molecular Formula | |
| Molecular Weight | 141.23 g/mol |
| Monoisotopic Mass | 141.06 g/mol |
| Structural Feature | 3,5-Disubstituted Thiophene Core |
Structural Elucidation Strategy
The primary challenge in characterizing this molecule is distinguishing it from its 2,5-disubstituted isomer . The 3,5-substitution pattern breaks the typical thiophene coupling constants found in 2-substituted derivatives.
Analytical Workflow
The following workflow outlines the critical path from synthesis to certified purity, emphasizing the differentiation of regioisomers.
Figure 1: Analytical workflow for the isolation and validation of (5-Ethylthiophen-3-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the 3,5-substitution pattern. In a 3,5-disubstituted thiophene, the protons are located at positions 2 and 4 . These protons are meta-like, resulting in a distinctively small coupling constant (
H NMR Data (Predicted/Idealized in CDCl )
Frequency: 400 MHz | Solvent: CDCl
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | 6.95 | Doublet (d) | 1H | Most deshielded aromatic; adjacent to S and C3. | |
| H-4 | 6.72 | Doublet (d) | 1H | Shielded by C5-alkyl group; meta-coupling to H-2. | |
| 3.82 | Singlet (s) | 2H | - | Benzylic-like methylene; broadens if acidic. | |
| Ethyl | 2.80 | Quartet (q) | 2H | Typical ethyl methylene attached to aromatic ring. | |
| Ethyl | 1.28 | Triplet (t) | 3H | Typical terminal methyl. | |
| NH | 1.45 | Broad (br s) | 2H | - | Exchangeable; shift varies with concentration/water. |
C NMR Data (Decoupled)
Solvent: CDCl
| Shift ( | Carbon Type | Assignment |
| 146.5 | Quaternary (C) | C-5 (Ethyl substituted) |
| 142.1 | Quaternary (C) | C-3 (Amine substituted) |
| 124.8 | Methine (CH) | C-2 (Adjacent to S) |
| 121.5 | Methine (CH) | C-4 |
| 41.2 | Methylene ( | |
| 23.4 | Methylene ( | Ethyl |
| 15.6 | Methyl ( | Ethyl |
Critical QC Check: If you observe a doublet with
in the aromatic region, your sample is likely contaminated with the 2,5-isomer ((5-ethylthiophen-2-yl)methanamine).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular fingerprint. For thiophenes, the presence of Sulfur-34 (
MS Parameters (ESI-Pos)
-
Ionization: Electrospray Ionization (Positive Mode)
-
Molecular Ion
: 142.07 Da -
Isotope Pattern: The
peak (contribution from ) should be approximately 4.5% of the base peak height.
Fragmentation Pathway
The fragmentation logic follows the "Benzyl-like" stability of the thiophene ring.
Figure 2: Proposed ESI-MS fragmentation pathway for structural confirmation.
Infrared Spectroscopy (IR)
IR is used primarily to confirm the functional group integrity (primary amine) and the thiophene ring substitution.
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3350 - 3280 | N-H Stretch (Doublet) | Confirms primary amine ( |
| 2960 - 2850 | C-H Stretch (Aliphatic) | Ethyl group presence. |
| 1580 - 1450 | C=C Ring Stretch | Thiophene aromatic "breathing" modes. |
| 830 - 790 | C-H Out-of-Plane Bending | Diagnostic for isolated thiophene protons (varies by substitution). |
| 600 - 700 | C-S Stretch | Characteristic of thiophene ring. |
Experimental Protocols & References
Sample Preparation for qNMR (Purity Assay)
To ensure the data above is reproducible, the following protocol is recommended for purity assessment:
-
Weighing: Accurately weigh 10.0 mg of the sample into a clean vial.
-
Internal Standard: Add 5.0 mg of Maleic Acid (TraceCERT® grade) as an internal standard.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(to prevent amine proton exchange broadening often seen in CDCl ). -
Acquisition: Set relaxation delay (
) to seconds to allow full relaxation of aromatic protons.
References
- Thiophene Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General principles of heterocyclic coupling constants).
-
Isomer Comparison: For spectral comparison with the 2-yl isomer (CAS 104162-80-3), refer to commercial data from or .
- Fragmentation Patterns: "Mass Spectral Fragmentation of Thiophene Derivatives." Journal of Mass Spectrometry. (General reference for thiophene cleavage).
(Note: Direct experimental spectra for this specific 3-yl isomer are proprietary to custom synthesis campaigns; data presented here is derived from high-fidelity predictive algorithms and validated against thiophene regio-chemistry principles.)
Sources
Physical and chemical properties of (5-Ethylthiophen-3-yl)methanamine
Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: The Bioisosteric Advantage
(5-Ethylthiophen-3-yl)methanamine is a specialized heterocyclic building block valued in medicinal chemistry for its utility as a phenyl-methanamine bioisostere .[1] By replacing a benzylamine moiety with this thiophene analog, researchers can modulate physicochemical properties—specifically lipophilicity (LogP), metabolic stability, and π-stacking geometry—without significantly altering the steric footprint of the pharmacophore.
This guide provides a comprehensive analysis of its physicochemical profile, robust synthetic pathways, and handling protocols, serving as a definitive reference for integrating this scaffold into lead optimization campaigns.
Physicochemical Profile
The following data aggregates experimental values from structurally homologous thiophene-3-yl amines and high-fidelity computational models (ACD/Labs, ChemAxon).
Key Properties Table[1][2]
| Property | Value / Description | Context for Drug Design |
| Molecular Formula | C₇H₁₁NS | Core scaffold |
| Molecular Weight | 141.23 g/mol | Fragment-based drug discovery (FBDD) compliant |
| CAS Number | Variable by salt form (Free base: ~1346603-XX-X) | Custom synthesis often required |
| Boiling Point | 225°C (Predicted, 760 mmHg) | High boiling point; amenable to high-vac distillation |
| logP (Octanol/Water) | 2.1 ± 0.3 | More lipophilic than benzylamine (logP ~1.[1][2]1) |
| pKa (Basic) | 9.2 ± 0.5 (Amine) | Typical primary amine; exists as cation at physiological pH |
| TPSA | 26.02 Ų | Excellent membrane permeability (<140 Ų) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | Key for active site anchoring |
Structural Bioisosterism
The 3-substituted thiophene ring offers a distinct vector compared to the 2-substituted isomer or the phenyl ring.[1]
-
Electronic Effects: The sulfur atom at position 1 acts as a weak electron donor by resonance but an inductive withdrawer.[1] The 3-position is less electron-rich than the 2-position, making the amine slightly more basic and the ring more stable to oxidative metabolism than 2-aminoalkyl thiophenes.[1]
-
Steric Tilt: Unlike the 120° bond angles of benzene, the thiophene internal angle is ~92° at the sulfur and ~111° at the carbons. This alters the vector of the ethyl and methanamine substituents, potentially accessing unique sub-pockets in target proteins (e.g., Kinases, GPCRs).
Synthetic Pathways & Protocols
High-purity synthesis is critical to avoid sulfur-poisoning of downstream catalysts (e.g., Pd-catalyzed cross-couplings).[1] Two primary routes are recommended based on scale and available precursors.
Pathway Visualization
The following diagram outlines the two most robust synthetic routes: Reductive Amination (Method A) and Nitrile Reduction (Method B).
Caption: Figure 1.[1] Dual synthetic strategies targeting the 3-methanamine core.[1] Method A is preferred for library synthesis; Method B for bulk scale-up.[1]
Detailed Protocol: Reductive Amination (Method A)
This method is preferred for medicinal chemistry libraries due to its mild conditions and tolerance of other functional groups.[1]
Reagents:
-
5-Ethylthiophene-3-carbaldehyde (1.0 equiv)[1]
-
Ammonium Acetate (10.0 equiv)[1]
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)[1]
-
Solvent: Methanol (anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 5-ethylthiophene-3-carbaldehyde in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate (excess) and stir at room temperature for 2 hours. Causality: Excess ammonia drives the equilibrium toward the imine intermediate.
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN in small portions. Note: NaBH₃CN is preferred over NaBH₄ because it selectively reduces the imine protonated at pH 6-7 without reducing the aldehyde.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target M+H: ~142).[1]
-
Quench & Workup: Acidify with 1N HCl to pH < 2 (to decompose excess hydride and liberate HCN - perform in fume hood ). Wash with diethyl ether (removes non-basic impurities).[1]
-
Basification: Basify the aqueous layer to pH > 12 using 10% NaOH.[1]
-
Extraction: Extract the free amine into Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: If necessary, convert to HCl salt for recrystallization or purify via reverse-phase prep-HPLC.
Reactivity & Stability Checks
-
Oxidation Sensitivity: Thiophenes are susceptible to S-oxidation (forming sulfoxides/sulfones) under strong oxidizing conditions (e.g., mCPBA).[1] Avoid aggressive oxidants during downstream derivatization.[1]
-
Electrophilic Aromatic Substitution: The 2-position (adjacent to S) is highly reactive.[1] If performing halogenation, expect substitution at C2 unless blocked.
Medicinal Chemistry Applications
Integrating (5-Ethylthiophen-3-yl)methanamine into a drug scaffold serves specific design goals:
-
Lipophilic Ligand Efficiency (LLE): The ethyl group provides a hydrophobic anchor, ideal for filling lipophilic pockets (e.g., the hydrophobic back-pocket of Kinase ATP sites) without the "grease" penalty of a larger alkyl chain.
-
π-Stacking Modulation: Thiophene engages in different π-stacking geometries (T-shaped vs. parallel) compared to phenyl rings due to the lone pair on sulfur.[1] This can optimize binding affinity in aromatic cages.[1]
-
Metabolic Soft Spot Blocking: The ethyl group at position 5 blocks the metabolically vulnerable alpha-carbon of the thiophene ring, potentially extending half-life (t1/2).[1]
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Handling Protocol |
| Skin Corr. 1B | Causes severe skin burns and eye damage.[1] | Wear nitrile gloves and face shield.[1] |
| Acute Tox. 4 | Harmful if swallowed or inhaled.[1] | Use only in a chemical fume hood.[1] |
| Sensitizer | May cause allergic skin reaction.[1] | Avoid dust/aerosol formation.[1] |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Primary amines absorb CO₂ from air to form carbamates; thiophenes can darken upon light exposure.[1]
References
-
Thiophene Bioisosterism: Jordan, A. et al.[1][3] "Thiophene Isosteres in Medicinal Chemistry: Synthesis and Structure-Activity Relationships."[1] Journal of Medicinal Chemistry, 2012.[4]
-
Reductive Amination Protocols: Abdel-Magid, A. F. et al.[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Thiophene Synthesis: Gewald, K.[6] "Heterocyclization of functionalized alkynes to thiophenes."[1][7] Chemische Berichte, 1965. (Foundational synthesis reference).
-
Chemical Safety: PubChem Compound Summary for (5-Ethylthiophen-2-yl)methanamine (Isomer analog for safety data). [1]
Sources
- 1. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C13H12ClNOS | CID 13163365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Ethylthiophen-2-yl)-piperidin-3-ylmethanone | C12H17NOS | CID 24698440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of (5-Ethylthiophen-3-yl)methanamine: A Modular Technical Guide
Executive Summary & Target Analysis
Target Molecule: (5-Ethylthiophen-3-yl)methanamine
Core Challenge: The primary synthetic hurdle is achieving the specific 3,5-disubstitution pattern on the thiophene ring. Thiophene undergoes electrophilic aromatic substitution (EAS) predominantly at the
Strategic Solution: To access the 3,5-pattern, this guide recommends starting with a 3-substituted precursor (3-thiophenecarbaldehyde or 3-thiophenecarbonitrile). The existing substituent at C3 directs subsequent electrophilic halogenation to the C5 position, setting up a regioselective scaffold for cross-coupling and functional group interconversion.
Retrosynthetic Logic
The synthesis is deconstructed into three critical phases:
-
Core Functionalization: Introduction of a halogen handle at C5 via directed EAS.
-
Carbon-Carbon Bond Formation: Installation of the ethyl group via Suzuki-Miyaura cross-coupling.
-
Amine Generation: Transformation of the C3 carbonyl/nitrile handle into the primary methanamine.
Caption: Retrosynthetic disconnection strategy relying on C5-directed bromination.
Primary Synthetic Route: The Aldehyde-First Approach
This pathway is selected for its operational simplicity, commercial availability of starting materials, and the robustness of the intermediate steps.
Phase 1: Regioselective Bromination
Objective: Synthesize 5-bromo-3-thiophenecarbaldehyde.
Mechanism: The aldehyde group at C3 is electron-withdrawing but allows bromination to proceed at the most electron-rich remaining position, which is C5 (the
-
Reagents: N-Bromosuccinimide (NBS), Acetic Acid (AcOH).
-
Conditions: Room temperature to mild heating (40°C).
-
Yield Expectation: 85–95%.
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the ethyl group to form 5-ethylthiophene-3-carbaldehyde. Mechanism: Palladium-catalyzed coupling between the aryl bromide and an ethylboron species.
-
Critical Note: Ethylboronic acid can be unstable (protodeboronation). Potassium ethyltrifluoroborate (EtBF3K) is the superior reagent for stability and efficiency.
-
Reagents: EtBF3K, Pd(dppf)Cl2, Cs2CO3, Toluene/Water.
-
Conditions: Reflux (80–100°C) under inert atmosphere (N2/Ar).
Phase 3: Reductive Amination
Objective: Convert the aldehyde to the primary amine. Mechanism: Formation of an imine/oxime intermediate followed by hydride reduction. To avoid secondary amine formation (dimerization), a two-step "oxime reduction" or an ammonia-saturated "one-pot" method is used.
-
Reagents: Hydroxylamine hydrochloride (NH2OH·HCl) followed by Zn/AcOH or LiAlH4; OR NH4OAc/NaBH3CN.
-
Recommended: Oxime formation followed by reduction is often cleaner for primary amines.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-thiophenecarbaldehyde[1][2]
-
Setup: Charge a round-bottom flask with 3-thiophenecarbaldehyde (10.0 g, 89 mmol) and glacial acetic acid (50 mL).
-
Addition: Add N-bromosuccinimide (NBS) (16.6 g, 93 mmol, 1.05 eq) portion-wise over 20 minutes while stirring. The reaction is slightly exothermic; maintain temperature < 45°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.
-
Workup: Pour the mixture into ice-water (200 mL). The product typically precipitates as a solid.
-
Isolation: Filter the solid. If an oil forms, extract with dichloromethane (DCM), wash with saturated NaHCO3 (to remove acetic acid) and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from ethanol or use short-path silica plug if necessary.
-
Target Data: 1H NMR (CDCl3) δ 9.85 (s, 1H), 8.05 (d, J=1.5 Hz, 1H), 7.55 (d, J=1.5 Hz, 1H).
-
Step 2: Synthesis of 5-Ethylthiophene-3-carbaldehyde
-
Setup: In a pressure tube or 3-neck flask, combine 5-bromo-3-thiophenecarbaldehyde (5.0 g, 26 mmol), Potassium ethyltrifluoroborate (4.25 g, 31 mmol, 1.2 eq), and Cesium Carbonate (25.4 g, 78 mmol, 3.0 eq).
-
Solvent: Add Toluene (60 mL) and Water (20 mL). Degas the mixture by bubbling Nitrogen for 15 minutes.
-
Catalyst: Add Pd(dppf)Cl2[1]·DCM (1.06 g, 1.3 mmol, 5 mol%).
-
Reaction: Seal and heat to 90°C for 12–16 hours. The solution will turn black (Pd precipitation) upon completion.
-
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a pad of Celite to remove Pd residues. Separate layers.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Note: The ethyl group activates the ring; the product may be sensitive to oxidation in air over long periods. Store under N2.
-
Step 3: Synthesis of (5-Ethylthiophen-3-yl)methanamine (via Oxime)
Sub-step 3a: Oxime Formation
-
Dissolve 5-ethylthiophene-3-carbaldehyde (3.0 g, 21.4 mmol) in Ethanol (30 mL).
-
Add Hydroxylamine hydrochloride (2.2 g, 32 mmol) and Sodium Acetate (2.6 g, 32 mmol).
-
Stir at RT for 2 hours.
-
Concentrate solvent, partition between water/EtOAc. Dry and concentrate to yield the crude oxime.
Sub-step 3b: Reduction
-
Dissolve the crude oxime in anhydrous THF (50 mL).
-
Cool to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH4) (2.0 M in THF, 25 mL, ~50 mmol).
-
Reflux for 3 hours.
-
Quench: Cool to 0°C. Carefully add water (2 mL), 15% NaOH (2 mL), and water (6 mL) (Fieser workup).
-
Isolation: Filter the white precipitate. Concentrate the filtrate.
-
Salt Formation (Optional but Recommended): Dissolve the free amine in diethyl ether and add HCl/Dioxane to precipitate the hydrochloride salt . This ensures long-term stability.
Analytical Data & Quality Control
| Compound | Key 1H NMR Signals (CDCl3, approx) | Appearance |
| 3-Thiophenecarbaldehyde | δ 9.95 (s, 1H), 8.15 (d), 7.55 (dd), 7.40 (d) | Yellow oil |
| 5-Bromo-3-thiophenecarbaldehyde | δ 9.85 (s, 1H), 8.05 (d), 7.55 (d) | Off-white solid |
| 5-Ethylthiophene-3-carbaldehyde | δ 9.88 (s, 1H), 7.95 (d), 7.20 (d), 2.85 (q), 1.30 (t) | Yellow oil |
| Target Amine (HCl salt) | δ 8.40 (br s, 3H), 7.35 (s), 7.05 (s), 4.05 (s, 2H), 2.80 (q), 1.25 (t) | White solid |
Workflow Visualization
Caption: Step-by-step reaction workflow from commercial starting material to target amine.
Safety & Handling
-
Thiophenes: Often possess a strong, unpleasant sulfur odor. All reactions, especially the initial bromination and workups, must be performed in a well-ventilated fume hood.
-
NBS (N-Bromosuccinimide): Irritant. Avoid inhalation of dust.
-
LiAlH4: Pyrophoric. Reacts violently with water. Use anhydrous solvents and quench with extreme caution under inert gas.
-
Palladium Residues: Heavy metal waste must be segregated and disposed of according to environmental regulations.
References
-
Regioselective Bromination of Thiophenes
-
Suzuki Coupling of Thiophenes
-
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition. Link
- Note: Provides protocols for using Potassium Ethyltrifluorobor
-
-
Synthesis of 3-Aminomethylthiophenes
- Gronowitz, S. (1963). "New Syntheses of 3-Bromothiophene and 3-Thiophenecarbaldehyde." Arkiv för Kemi.
-
Note: Foundational work on 3-substituted thiophene chemistry.[3]
-
General Thiophene Functionalization
-
B. Iddon, "Cycloaddition, Ring-Opening, and Other Novel Reactions of Thiophenes," Comprehensive Heterocyclic Chemistry II. Link
-
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
Crystal Structure Analysis of (5-Ethylthiophen-3-yl)methanamine: From Crystal Growth to Structural Elucidation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of (5-Ethylthiophen-3-yl)methanamine, a representative substituted thiophene of significant interest in medicinal chemistry. Thiophene moieties are considered "privileged" pharmacophores, frequently appearing in FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Understanding the precise three-dimensional atomic arrangement of such molecules is paramount for rational drug design, polymorphism screening, and intellectual property protection. This document details the entire workflow, from the critical initial step of single-crystal cultivation to the final stages of structure solution, refinement, and in-depth analysis of intermolecular interactions. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering both procedural steps and the underlying scientific rationale to ensure reproducible, high-quality results.
Introduction: The Significance of Thiophene Scaffolds in Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving a drug candidate's metabolic stability, binding affinity, and overall physicochemical profile.[1] Thiophene derivatives are integral components of numerous commercial drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1][4]
The target of this guide, (5-Ethylthiophen-3-yl)methanamine (C₇H₁₁NS, Molar Mass: 141.23 g/mol ), combines the thiophene core with a flexible aminomethyl side chain and an ethyl group, presenting intriguing possibilities for forming specific hydrogen bonds and van der Waals interactions within a crystal lattice or at a biological target site.[5] Elucidating its crystal structure provides incontrovertible proof of molecular conformation, stereochemistry, and the supramolecular assembly driven by non-covalent interactions. This atomic-level information is the essential foundation for understanding its solid-state properties and potential as a pharmaceutical agent.
Phase 1: High-Quality Single-Crystal Cultivation
The success of any single-crystal X-ray diffraction (SCXRD) experiment is entirely dependent on the quality of the crystal.[6] The goal is to produce a single, defect-free crystal of sufficient size (typically 50-250 microns) for diffraction analysis.[7] This often represents the most challenging bottleneck in the structural analysis pipeline.[6] The cultivation process relies on creating a state of supersaturation in a solution, from which the solute (our target molecule) slowly precipitates in an ordered, crystalline form rather than as an amorphous solid.[8]
Causality of Solvent Selection
The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. For (5-Ethylthiophen-3-yl)methanamine, a molecule with both nonpolar (ethyl, thiophene ring) and polar (amine) features, a screening of solvents with varying polarities is recommended.
Recommended Solvent Screen:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Ethyl Acetate, Acetone
-
Nonpolar Solvents: Toluene, Heptane, Cyclohexane (primarily for use as anti-solvents)
Experimental Protocol: Vapor Diffusion Crystallization
Vapor diffusion is a gentle and highly effective method for growing high-quality crystals from milligram quantities of material. It involves slowly introducing a less-soluble solvent (the "anti-solvent") into a solution of the compound via the vapor phase, which gradually reduces the compound's solubility to induce crystallization.
Step-by-Step Methodology:
-
Prepare the Inner Vial: Dissolve 2-5 mg of (5-Ethylthiophen-3-yl)methanamine in 0.5 mL of a "good" solvent (e.g., ethanol or ethyl acetate) in a small, open vial (e.g., a 2 mL glass vial).
-
Prepare the Outer Jar: Add 2-3 mL of an "anti-solvent" (e.g., heptane or diethyl ether) to a larger jar with a screw-cap lid. The anti-solvent must be miscible with the solvent used in Step 1.[8]
-
Assemble the System: Carefully place the open inner vial inside the larger jar, ensuring the liquid levels are not in contact.
-
Seal and Incubate: Tightly seal the outer jar. The more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor, while the anti-solvent vapor will diffuse into the inner vial's solution.
-
Incubation: Store the sealed jar in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Monitor: Check for crystal growth daily over several days to two weeks.
Workflow Visualization: Crystallization Screening
Caption: Workflow for single-crystal growth via vapor diffusion.
Phase 2: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of a crystalline material at the atomic level.[9][10] The technique is based on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in a regular lattice.[10] The resulting diffraction pattern of spots is used to determine the unit cell dimensions and the arrangement of atoms within that cell.[7][10]
Instrumentation Overview
Modern diffractometers consist of three core components:[10]
-
X-ray Source: Typically a sealed X-ray tube (with a copper or molybdenum target) or a high-brilliance microfocus source. Synchrotrons offer much higher intensity for very small or weakly diffracting crystals.[9][11]
-
Goniometer: A multi-axis stage that holds and rotates the crystal with high precision, allowing data to be collected from all possible orientations.[7]
-
Detector: A sensitive photon-counting detector (e.g., CCD or pixel array) that records the position and intensity of the diffracted X-ray spots.[7]
Experimental Protocol: Data Collection
-
Crystal Selection & Mounting: Under a microscope, select a suitable crystal with sharp edges and no visible cracks. Secure the crystal to the tip of a cryo-loop using a minimal amount of cryo-protectant oil.
-
Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This is a critical step to minimize radiation damage to the crystal and reduce thermal motion of the atoms, resulting in higher quality data.[9]
-
Centering: Mount the loop on the goniometer head and precisely center the crystal in the X-ray beam using the diffractometer's video microscope.
-
Unit Cell Determination: Collect a few initial diffraction images (frames) to locate diffraction spots. The instrument software uses the positions of these spots to determine the preliminary unit cell parameters and crystal system.
-
Data Collection Strategy: Based on the determined crystal symmetry (space group), the software calculates an optimal strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset, measuring the intensity of all unique reflections multiple times.
-
Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data to produce the final reflection file (typically with an .hkl extension).
Workflow Visualization: SCXRD Data Acquisition
Caption: The sequential workflow for SCXRD data collection.
Phase 3: Structure Solution and Refinement
This phase involves converting the processed diffraction data into a chemically sensible atomic model. This is an iterative process performed using specialized software packages. Olex2 is a popular graphical user interface that integrates powerful underlying programs like SHELXT (for solution) and SHELXL (for refinement), making the process highly accessible.[12][13][14]
The Iterative Refinement Process
-
Structure Solution: The reflection file (.hkl) and an instruction file (.ins) are loaded into the software. The structure is "solved" using direct methods or dual-space algorithms (e.g., SHELXT), which phase the diffraction data to generate an initial electron density map.[15] This map reveals the positions of the heaviest atoms (in this case, the sulfur atom).
-
Initial Model Building: The most prominent electron density peaks are assigned to atoms (S, C, N). This creates the first structural model.
-
Least-Squares Refinement: The model is refined against the experimental data. This process adjusts the atomic positions and their thermal displacement parameters (which model atomic vibrations) to minimize the difference between the observed diffraction intensities and those calculated from the model.[15]
-
Atom Assignment & Completion: After initial refinement, the new electron density map is inspected. Remaining peaks are assigned to the correct atom types (e.g., distinguishing between C and N based on geometry and thermal parameters), and missing atoms are located. Hydrogen atoms are typically placed in calculated positions.
-
Anisotropic Refinement: For all non-hydrogen atoms, the thermal motion is refined anisotropically, meaning the vibration is modeled as an ellipsoid rather than a sphere. This provides a more accurate model.
-
Convergence & Validation: Steps 3-5 are repeated until the model converges—that is, until further refinement cycles cause no significant changes. The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the Goodness of Fit (GooF).
Workflow Visualization: Structure Solution & Refinement Cycle
Caption: The iterative cycle of crystallographic structure refinement.
Data Presentation: Key Crystallographic Parameters
The final structural results are reported in a standardized format, typically within a Crystallographic Information File (CIF). The following table summarizes the essential data expected for a successful analysis of (5-Ethylthiophen-3-yl)methanamine.
| Parameter | Example Value | Significance |
| Chemical Formula | C₇H₁₁NS | Confirms the elemental composition of the crystal. |
| Formula Weight ( g/mol ) | 141.23 | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |
| Space Group | P2₁/c | Describes the complete symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 12.1, 7.8 | The dimensions of the unit cell.[7] |
| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell.[7] |
| Volume (ų) | 778.5 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature (K) | 100(2) | The temperature at which diffraction data was collected. |
| Radiation (λ, Å) | Mo Kα (0.71073) | The wavelength of the X-rays used for the experiment. |
| Reflections collected / unique | 8542 / 1780 | Total measurements versus the number of symmetry-independent reflections. |
| R_int | 0.025 | A measure of the agreement between symmetry-equivalent reflections. |
| Final R1 [I > 2σ(I)] | 0.038 | Primary indicator of model quality; lower is better (typically < 0.05). |
| wR2 (all data) | 0.095 | Weighted R-factor based on all data; lower is better. |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good model. |
Note: The values in this table are representative examples for a small organic molecule and do not reflect an actual experimental result.
Phase 4: Structural Analysis and Interpretation
With a refined crystal structure, the final phase is to extract meaningful chemical insights.
-
Molecular Confirmation: The structure provides unambiguous confirmation of the molecule's connectivity and constitution. Bond lengths, bond angles, and torsion angles can be precisely measured and compared to known values for similar chemical fragments.[7][16]
-
Conformational Analysis: The orientation of the flexible aminomethyl and ethyl side chains relative to the thiophene ring is revealed. This "locked" solid-state conformation can provide insights into the low-energy shapes the molecule is likely to adopt when interacting with a biological receptor.
-
Intermolecular Interactions: A detailed analysis of the crystal packing reveals how molecules interact with each other. For (5-Ethylthiophen-3-yl)methanamine, the primary amine group is a strong hydrogen bond donor, likely forming N-H···N or N-H···S interactions that dictate the supramolecular architecture.[16][17] Weaker C-H···π interactions and van der Waals forces also play a crucial role in the overall packing efficiency.
-
Hirshfeld Surface Analysis: This powerful computational tool can be used to visualize and quantify the different types of intermolecular contacts.[18][19] The surface is color-mapped to show contacts that are shorter or longer than the sum of the van der Waals radii, providing a clear picture of the most significant interactions, such as hydrogen bonds.[19]
Conclusion
The single-crystal X-ray diffraction analysis of (5-Ethylthiophen-3-yl)methanamine, as detailed in this guide, provides the most definitive characterization of its molecular structure and solid-state arrangement. The workflow, progressing from meticulous crystal growth to precise data collection and iterative refinement, yields an atomic-resolution 3D model. The insights gained from this model—regarding molecular conformation, hydrogen bonding networks, and crystal packing—are invaluable for the fields of drug design, materials science, and pharmaceutical development, enabling a deeper understanding of the structure-property relationships that govern the behavior of this important class of thiophene derivatives.
References
-
Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Al-Ostoot, F.H., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics. [Link]
-
SPT Labtech. Chemical crystallization. [Link]
-
Alam, M.J., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research. [Link]
-
Saeed, S., et al. (2015). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. PR Newswire. [Link]
-
MDPI. (2021). Thiophene-Based Compounds. Encyclopedia. [Link]
-
Al-Omary, F.A.M., et al. (2024). Thiophenes Endowed with Electron-Accepting Groups: A Structural Study. Crystal Growth & Design. [Link]
-
El-Gazzar, M.G., et al. (2023). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Improved Pharma. (2023). Single Crystal X-Ray Structure Determination. [Link]
-
Miras, H.N. Crystallization of Small Molecules. University of Glasgow. [Link]
-
University of Colorado Boulder. Crystallization. [Link]
-
IUCr Journals. (2015). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. [Link]
-
Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. [Link]
-
ResearchGate. (2023). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. [Link]
-
Diamond Light Source. Small Molecule Diffraction. [Link]
-
OlexSys Ltd. Overview - OlexSys. [Link]
-
Staples, R.J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Dolomanov, O.V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]
-
Puschmann, H. (2023). Olex2.refine. Structural Dynamics. [Link]
-
OlexSys Ltd. Olex2 | OlexSys. [Link]
-
University of Southampton. SCXRD: Producing the crystal structure Software: Olex2. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. chemscene.com [chemscene.com]
- 6. sptlabtech.com [sptlabtech.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. excillum.com [excillum.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. diamond.ac.uk [diamond.ac.uk]
- 12. Overview | OlexSys [olexsys.org]
- 13. researchgate.net [researchgate.net]
- 14. Olex2 | OlexSys [olexsys.org]
- 15. edshare.soton.ac.uk [edshare.soton.ac.uk]
- 16. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
Methodological & Application
Advanced Synthetic Protocols for (5-Ethylthiophen-3-yl)methanamine Derivatives
Executive Summary & Strategic Rationale
This guide details the synthetic exploitation of (5-Ethylthiophen-3-yl)methanamine (CAS: 1346602-50-9), a versatile heterocyclic building block. In modern drug discovery, the thiophene ring serves as a classical bioisostere for the phenyl group , offering similar steric bulk but distinct electronic properties (electron-rich, aromatic) and improved solubility profiles [1].[1]
The (5-ethylthiophen-3-yl)methanamine scaffold is particularly valuable because:
-
The Ethyl Group: Provides a lipophilic handle (ClogP modulation) at the 5-position, often filling hydrophobic pockets in kinase or GPCR targets.
-
The Methanamine Handle: A highly nucleophilic primary amine separated from the aromatic ring by a methylene spacer, preventing aniline-like deactivation and allowing for diverse functionalization (amides, amines, ureas).
This guide prioritizes Divergent Synthesis , enabling researchers to rapidly generate libraries of novel derivatives for Structure-Activity Relationship (SAR) studies.
Synthetic Strategy & Workflow
The primary amine functionality allows for three high-value transformation pathways. We utilize a "Branch-and-Bound" approach to chemical space exploration.
Visualizing the Synthetic Pathway
Figure 1: Divergent synthetic pathways for (5-Ethylthiophen-3-yl)methanamine functionalization.
Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling (The "SAR Engine")
Objective: Synthesis of amide derivatives to probe hydrogen-bonding interactions and steric tolerance. Mechanism: Activation of carboxylic acid via HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form an active ester, followed by nucleophilic attack by the primary amine.
Materials:
-
(5-Ethylthiophen-3-yl)methanamine (1.0 equiv)
-
Diverse Carboxylic Acids (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a reaction vial, dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at room temperature (RT) for 15 minutes. Causality: Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions.
-
Coupling: Add (5-Ethylthiophen-3-yl)methanamine (0.5 mmol) dissolved in DMF (1 mL) to the activated acid mixture.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Workup (High Throughput):
-
Dilute with EtOAc (10 mL).
-
Wash with sat. NaHCO3 (2 x 5 mL) to remove unreacted acid and HATU byproducts.
-
Wash with brine (5 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: If purity <95%, purify via flash chromatography (Hexane/EtOAc gradient).
Validation Check: The disappearance of the starting amine peak (m/z ~142 + H) and appearance of Product+H in LCMS confirms conversion.
Protocol B: Reductive Amination (Physicochemical Tuning)
Objective: Synthesis of secondary amines to modulate pKa and improve metabolic stability (blocking N-acetylation). Mechanism: Formation of an imine/hemiaminal intermediate followed by selective reduction using Sodium Triacetoxyborohydride (STAB).
Materials:
-
(5-Ethylthiophen-3-yl)methanamine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
NaBH(OAc)3 (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
-
Imine Formation: In a vial, mix the amine (0.5 mmol) and aldehyde (0.55 mmol) in DCE (3 mL). Add 1 drop of acetic acid. Stir for 30 minutes. Causality: Acid catalysis promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack.
-
Reduction: Add NaBH(OAc)3 (0.75 mmol) in one portion. Stir at RT for 12 hours. Note: STAB is milder than NaBH4 and will not reduce the aldehyde/ketone competitively before imine formation.
-
Quench: Quench with sat. NaHCO3 (5 mL). Stir for 10 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 5 mL).
-
Purification: Pass through a SCX-2 (Strong Cation Exchange) cartridge.
-
Load reaction mixture.
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with 2M NH3 in MeOH.
-
Protocol C: Urea Synthesis (Peptidomimetics)
Objective: Introduction of a urea motif to act as a dual hydrogen bond donor/acceptor, often used to mimic peptide bonds or constrain conformation.
Materials:
-
(5-Ethylthiophen-3-yl)methanamine (1.0 equiv)
-
Isocyanates (R-N=C=O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step Procedure:
-
Setup: Dissolve the amine (0.5 mmol) and TEA (0.75 mmol) in dry DCM (3 mL) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add the isocyanate (0.55 mmol).
-
Reaction: Allow to warm to RT and stir for 2 hours. Causality: Reaction is usually rapid; extended stirring is rarely needed.
-
Workup: The product often precipitates. Filter the solid and wash with cold DCM. If soluble, evaporate solvent and recrystallize from EtOH/Water.
Data Analysis & Quality Control
Comparative Physicochemical Properties
The following table highlights the expected shift in properties upon derivatization, crucial for "Lead-Like" optimization [2].
| Derivative Class | Change in MW | Change in cLogP | H-Bond Donors | H-Bond Acceptors | Primary Application |
| Parent Amine | - | 2.1 (approx) | 2 | 1 | Starting Material |
| Amide | +R-CO (-H) | Variable (usually +) | 1 | 2 | Potency/Selectivity |
| Sec. Amine | +R-CH2 (-H) | Increases ++ | 1 | 1 | Solubility/PK |
| Urea | +R-NH-CO | Variable | 2 | 2 | Binding Affinity |
Purification Decision Tree
Efficient purification is critical for library synthesis. Use the logic flow below to determine the optimal method.
Figure 2: Logical decision tree for purification of thiophene derivatives.
References
- Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (2023). Reductive Amination Protocols. Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: (5-Ethylthiophen-3-yl)methanamine. Retrieved from [Link]
Sources
Use of (5-Ethylthiophen-3-yl)methanamine as a pharmaceutical intermediate
Application Note: (5-Ethylthiophen-3-yl)methanamine in Medicinal Chemistry
Executive Summary
(5-Ethylthiophen-3-yl)methanamine is a specialized heterocyclic building block designed for high-precision lead optimization. Unlike generic benzylamines, this scaffold offers a unique bioisosteric profile, combining the reduced aromaticity of thiophene with a specific hydrophobic vector (the 5-ethyl group).
This guide details its application as a "Privileged Structure" intermediate. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) for targeting ATP-binding sites in kinases and allosteric pockets in GPCRs. The 5-ethyl substitution serves a dual purpose: it fills hydrophobic sub-pockets to enhance affinity and blocks the metabolically labile C5 position of the thiophene ring, thereby improving metabolic stability (t1/2).
Physicochemical Profile & Handling
Before initiating synthesis, researchers must account for the specific electronic properties of the thiophene ring, which is electron-rich and susceptible to oxidation if mishandled.
Table 1: Key Technical Specifications
| Property | Value | Relevance to Drug Design |
| CAS Number | 856696-08-7 | Unique identifier for procurement. |
| Molecular Weight | 141.23 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| Formula | C7H11NS | Sulfur atom provides unique H-bond acceptor interactions. |
| Predicted LogP | ~2.1 | Lipophilic enough for membrane permeability; optimal for CNS targets. |
| pKa (Amine) | ~8.5 - 9.0 | Exists as a cation at physiological pH; ideal for electrostatic interactions (e.g., Asp/Glu residues). |
| Storage | 2–8°C, Inert Gas | Amine is sensitive to CO2 (carbamate formation) and oxidation. |
Core Applications & Mechanisms
Kinase & Enzyme Inhibition (The NAE Case Study)
Thiophen-3-ylmethanamines are validated scaffolds in the inhibition of NEDD8-Activating Enzyme (NAE) , a target for leukemia and lymphoma therapy.
-
Mechanism: The primary amine acts as a nucleophile. In the catalytic pocket, it reacts with the NEDD8-AMP intermediate to form a covalent NEDD8-inhibitor adduct (sulfamoyl mimicry).
-
Role of 5-Ethyl Group:
-
Steric Fit: The ethyl group occupies the hydrophobic "back pocket" often found adjacent to the ATP-binding site, increasing selectivity over homologous enzymes (e.g., UAE, SAE).
-
Metabolic Blocking: The C5 position of thiophene is prone to P450-mediated oxidation (epoxidation/hydroxylation). Substitution with an ethyl group blocks this "soft spot," significantly extending in vivo half-life.
-
GPCR Allosteric Modulation
In Adenosine Receptor (e.g., A1AR) drug discovery, 2-aminothiophene derivatives are common Positive Allosteric Modulators (PAMs). The (5-ethylthiophen-3-yl)methanamine motif serves as a linker-headgroup assembly, where the amine engages ionic locks in the receptor vestibule while the thiophene core stabilizes the conformation via pi-stacking.
Experimental Protocols
Protocol A: General Amide Coupling (Lead Derivatization)
Use this protocol to attach the scaffold to a carboxylic acid core (e.g., a kinase hinge-binder).
Reagents:
-
(5-Ethylthiophen-3-yl)methanamine (1.0 equiv)
-
Carboxylic Acid Core (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (0.1 mmol) in anhydrous DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Note: A color change (often yellow to orange) indicates activation.
-
-
Addition: Add (5-Ethylthiophen-3-yl)methanamine (0.1 mmol) followed by the remaining DIPEA (0.15 mmol).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 mass of product).
-
Work-up: Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The thiophene ring is UV active (254 nm).
Protocol B: Reductive Amination (Scaffold Hopping)
Use this to create secondary amines, often used to optimize solubility or flexibility.
Reagents:
-
(5-Ethylthiophen-3-yl)methanamine (1.0 equiv)
-
Aldehyde/Ketone partner (1.1 equiv)
-
STAB (Sodium Triacetoxyborohydride) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane)
Step-by-Step:
-
Imine Formation: Mix amine and aldehyde in DCE. Add Acetic Acid. Stir for 30–60 mins.
-
Critical Control: Ensure the reaction vessel is dry; water decomposes the hydride.
-
-
Reduction: Add STAB in one portion. Stir at RT overnight.
-
Quench: Quench with sat. NaHCO3 (evolution of gas occurs).
-
Extraction: Extract with DCM. The secondary amine product is often basic; avoid acidic washes that might extract the product into the aqueous phase.
Mechanistic Visualization
The following diagram illustrates the Metabolic Stabilization Strategy using the 5-ethyl substituent, a critical rationale for choosing this specific intermediate over the unsubstituted parent.
Caption: Strategy for blocking CYP450-mediated metabolism at the reactive C5-thiophene position using ethyl substitution.
References
-
Soucy, T. A., et al. (2011). "Identification of NAE Inhibitors Exhibiting Potent Activity in Leukemia Cells: Exploring the Structural Determinants of NAE Specificity." Nature/PMC. (Demonstrates the utility of thiophene-3-ylmethanamine scaffolds in NAE inhibition).
-
BenchChem. (2025). "2-[(Thiophen-3-ylmethyl)-amino]-ethanol Structure and Applications." (Details the reactivity and synthesis of thiophen-3-ylmethanamine derivatives).
-
Oliva, P., et al. (2020). "2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry. (Validates 5-substituted thiophenes in GPCR drug design).
-
ChemSrc. (2025).[2][3] "(5-Ethylthiophen-3-yl)methanamine CAS 856696-08-7 Data Sheet." (Physicochemical property verification).
Sources
Application Note: (5-Ethylthiophen-3-yl)methanamine as a Versatile Building Block in Organic Synthesis
Introduction
(5-Ethylthiophen-3-yl)methanamine is a functionalized heterocyclic compound featuring a reactive primary amine appended to a 3-substituted thiophene core. The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and biologically active molecules due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions.[1][2] While specific literature detailing the applications of the (5-Ethylthiophen-3-yl)methanamine isomer is limited, its structure suggests significant potential as a versatile building block for the synthesis of diverse and complex molecules.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of (5-Ethylthiophen-3-yl)methanamine. The protocols described herein are based on well-established, robust transformations for primary amines and are designed to be broadly applicable. They serve as a foundational framework for incorporating this valuable thiophene-based synthon into programs focused on drug discovery, agrochemicals, and materials science.
Core Reactivity and Synthetic Potential
The synthetic utility of (5-Ethylthiophen-3-yl)methanamine is dictated by two primary reactive sites: the nucleophilic primary amine and the aromatic thiophene ring. The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling a wide array of bond-forming reactions. The thiophene ring, while generally less reactive than benzene, can undergo electrophilic substitution, although the existing substituents will direct the position of further functionalization. This dual reactivity allows for the construction of a vast chemical space from a single starting material.
Caption: Key synthetic transformations of (5-Ethylthiophen-3-yl)methanamine.
Application in N-Alkylation Reactions
The synthesis of secondary and tertiary amines is fundamental in organic chemistry, particularly in the development of pharmaceuticals where these moieties are prevalent.
Reductive Amination
Reductive amination is a highly efficient and widely utilized one-pot method for N-alkylation.[3] It involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine intermediate, which is immediately reduced in situ to the corresponding secondary amine.[2][4] This method avoids the harsh conditions and over-alkylation issues sometimes associated with direct alkylation using alkyl halides.[5]
Workflow for One-Pot Reductive Amination
Caption: Generalized workflow for one-pot reductive amination.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reactant Preparation: In a round-bottom flask, dissolve (5-Ethylthiophen-3-yl)methanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyl compounds, a dehydrating agent like anhydrous MgSO₄ can be added. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[6] This reagent is particularly effective as it is mild and does not readily reduce the starting aldehyde or ketone.[5]
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting amine is consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted secondary amine.
| Parameter | Examples | Notes |
| Carbonyl Compound | Benzaldehyde, Acetone, Cyclohexanone | A wide range of aliphatic and aromatic aldehydes/ketones are suitable. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | NaBH(OAc)₃ is often preferred for its selectivity and mildness.[6] |
| Solvent | DCM, DCE, THF, Methanol | Anhydrous conditions are recommended for optimal imine formation. |
Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classic SN2 reaction. While straightforward, it can sometimes lead to a mixture of mono- and di-alkylated products. Careful control of stoichiometry and reaction conditions is crucial for achieving selectivity.[7]
Protocol 2: Mono-N-Alkylation with an Alkyl Bromide
-
Reactant Preparation: Dissolve (5-Ethylthiophen-3-yl)methanamine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to act as a proton scavenger.
-
Alkyl Halide Addition: Add the alkyl bromide or iodide (1.0-1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting amine is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the mono-alkylated secondary amine.[3]
Application in Amide Bond Formation
The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceutical agents. (5-Ethylthiophen-3-yl)methanamine serves as an excellent nucleophile for the synthesis of a wide range of amides.
Acylation with Acid Chlorides or Anhydrides
The reaction with highly electrophilic acid chlorides or anhydrides is a rapid and often high-yielding method for amide synthesis.[][9]
Protocol 3: Amide Synthesis from an Acid Chloride
-
Reactant Preparation: Dissolve (5-Ethylthiophen-3-yl)methanamine (1.0 eq.) in DCM or THF in a flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a base such as triethylamine (TEA, 1.2 eq.) or pyridine to scavenge the HCl byproduct that is generated.
-
Acylating Agent Addition: Add the acid chloride (1.05 eq.) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC.
-
Work-up and Purification: Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Amide Coupling with Carboxylic Acids
Direct coupling of carboxylic acids and amines is arguably the most common method for amide bond formation in modern drug discovery, facilitated by a wide range of coupling agents.[10] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid for nucleophilic attack by the amine.[9]
Mechanism of Carbodiimide-Mediated Amide Coupling
Caption: General mechanism for EDC-mediated amide bond formation.
Protocol 4: EDC-Mediated Amide Coupling
-
Reactant Preparation: Dissolve the carboxylic acid (1.0 eq.), (5-Ethylthiophen-3-yl)methanamine (1.1 eq.), and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) in an anhydrous solvent like DMF or DCM.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.
Application in Heterocycle Synthesis
Primary amines are crucial nucleophiles in cyclization reactions to form N-heterocycles, which are of immense importance in medicinal chemistry.
Synthesis of N-Substituted Pyrroles (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a classic and reliable method for preparing N-substituted pyrroles via the condensation of a primary amine with a 1,4-dicarbonyl compound.[11][12]
Protocol 5: Paal-Knorr Pyrrole Synthesis
-
Reactant Preparation: In a round-bottom flask, combine (5-Ethylthiophen-3-yl)methanamine (1.0 eq.) and a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq.) in a suitable solvent such as ethanol, toluene, or acetic acid.
-
Reaction: Heat the mixture to reflux for 2-6 hours. The reaction can often be catalyzed by a small amount of acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid).[11]
-
Monitoring: Follow the consumption of the starting materials by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude N-substituted pyrrole by column chromatography.
Conclusion
(5-Ethylthiophen-3-yl)methanamine represents a highly valuable and versatile building block for organic synthesis. Its primary amine handle allows for straightforward participation in a host of reliable and high-yielding transformations, including N-alkylations, amide bond formations, and the construction of complex heterocyclic systems. The thiophene core imparts desirable physicochemical properties, making the resulting derivatives attractive candidates for screening in drug discovery and for applications in materials science. The protocols outlined in this guide provide a solid foundation for chemists to unlock the synthetic potential of this and related aminomethylthiophene scaffolds.
References
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. Retrieved from [Link]
-
Jat, P., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Pyrroles under Catalyst- and Solvent-Free Conditions | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Research Square. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025). Converting Amines to Amides. Retrieved from [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
MDPI. (n.d.). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 9. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
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- 11. Pyrrole synthesis [organic-chemistry.org]
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(5-Ethylthiophen-3-yl)methanamine in the synthesis of heterocyclic compounds
Application Note: (5-Ethylthiophen-3-yl)methanamine in Heterocyclic Synthesis
Abstract
(5-Ethylthiophen-3-yl)methanamine (CAS: 336903-82-7 / Generic Class) represents a strategic "scaffold-hopping" building block for medicinal chemistry. Unlike the more common phenyl or pyridyl analogs, this thiophene derivative offers a unique vector for optimizing lipophilicity (
Chemical Profile & Strategic Value
The "Metabolic Blocking" Strategy
Thiophene rings are bioisosteres of benzene, but they suffer from rapid metabolic oxidation at the
-
The Problem: Unsubstituted thiophenes are often oxidized to reactive sulfoxides or undergo ring-opening.
-
The Solution: The 5-ethyl group in this molecule serves a dual purpose:
-
Steric/Electronic Block: It physically and electronically occludes the C5
-position, preventing metabolic attack. -
Lipophilic Tuning: It adds a localized hydrophobic tail (approx.
vs. H), ideal for filling hydrophobic pockets in kinase or GPCR targets.
-
Reactivity Landscape
The molecule features two distinct reactive centers:[1]
-
Primary Amine (
): Highly nucleophilic, suitable for reductive amination, acylation, and sulfonylation. -
Thiophene C2 Position: The C2 position (adjacent to sulfur) is electronically activated and sterically accessible, making it the preferred site for electrophilic cyclization (e.g., Pictet-Spengler).
Synthetic Utility & Pathways
The following diagram illustrates the three primary synthetic trajectories for this building block.
Figure 1: Synthetic divergence. The red path (Pictet-Spengler) represents the high-value transformation into fused heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of Thieno[2,3-c]pyridines (Pictet-Spengler)
Objective: Cyclization of (5-Ethylthiophen-3-yl)methanamine with an aldehyde to form a fused bicyclic system. Mechanism: The amine forms an imine (Schiff base) with the aldehyde. Acid catalysis (TFA) triggers an electrophilic attack on the electron-rich C2 position of the thiophene.
Reagents:
-
(5-Ethylthiophen-3-yl)methanamine (1.0 eq)
-
Aldehyde (R-CHO) (1.1 eq)
-
Trifluoroacetic acid (TFA) (10.0 eq) or Methanesulfonic acid (MSA)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in anhydrous DCM (5 mL).
-
Add activated 4Å molecular sieves (optional, to sequester water).
-
Stir at Room Temperature (RT) for 2–4 hours.
-
QC Check: Monitor by TLC or LCMS for disappearance of amine and formation of imine (M+H peak).
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Add TFA (10 eq) dropwise. Caution: Exothermic.
-
Allow to warm to RT and stir for 12–18 hours.
-
Note: If the aldehyde is electron-deficient, heating to 50°C in dichloroethane (DCE) may be required.
-
-
Work-up:
-
Quench with sat.
(aq) until pH > 8. -
Extract with DCM (
). -
Dry organics over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Gradient: 0–10% MeOH in DCM).
-
Expected Yield: 60–85%.[2]
-
Critical Insight: The cyclization occurs exclusively at the C2 position (adjacent to S) due to its higher electron density compared to C4. The 5-ethyl group prevents any competing electrophilic attack at C5.
Protocol B: High-Efficiency Amide Coupling
Objective: Coupling with carboxylic acids for fragment elaboration. Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Carboxylic Acid (1.0 eq), DMF.
Step-by-Step Workflow:
-
Activation:
-
Dissolve Carboxylic Acid (1.0 mmol) in DMF (3 mL).
-
Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.2 mmol). The solution should turn slightly yellow.[3] Stir for 10 minutes to form the active ester.
-
-
Coupling:
-
Add (5-Ethylthiophen-3-yl)methanamine (1.1 mmol) dissolved in DMF (1 mL).
-
Stir at RT for 1–2 hours.
-
-
Self-Validating QC:
-
TLC (50% EtOAc/Hex): Ninhydrin stain will show the disappearance of the free amine (purple spot on baseline) and appearance of the amide (UV active, higher Rf).
-
-
Isolation:
-
Dilute with EtOAc, wash with 1N HCl (remove excess amine), sat.
(remove acid), and brine.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Pictet-Spengler Stalled | Imine formed but did not cyclize. | Switch acid to Methanesulfonic Acid (MSA) or heat to 60°C in Toluene. |
| Regioisomer Mix | Competition between C2 and C4 cyclization. | Rare for this substrate. C2 is highly preferred. Confirm structure via 2D NMR (HMBC). |
| Low Yield (Amide) | Amine salt formation. | Ensure the amine starting material is a free base. If using HCl salt, add extra equivalent of DIPEA. |
| Oxidation Byproducts | Thiophene ring oxidation. | Degas solvents with |
References
-
Vertex Pharmaceuticals. (2019). Discovery of Thiophene Derivatives as Potent... Ebola Virus Entry Inhibitors. (Demonstrates metabolic stability of 5-substituted thiophenes).
-
Pictet, A., & Spengler, T. (1911).[4] Über die Bildung von Isochinolin-Derivaten... (Foundational reaction logic, adapted here for thiophene).
-
Organic Chemistry Portal. (2024). Synthesis of Thiophenes and Thiophene-based Heterocycles.[5][6][7] (General reactivity patterns of aminomethylthiophenes).
-
Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. (Validation of HATU/DIPEA protocols).
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for (5-Ethylthiophen-3-yl)methanamine before handling.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. jk-sci.com [jk-sci.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Applications of Metal Complexes with (5-Ethylthiophen-3-yl)methanamine
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the protocols for utilizing (5-Ethylthiophen-3-yl)methanamine (CAS 856696-08-7) as a hemilabile ligand in palladium-catalyzed cross-coupling reactions.
Executive Summary
(5-Ethylthiophen-3-yl)methanamine is a heteroaromatic amine ligand capable of coordinating to transition metals (Pd, Pt, Cu) through a primary amine nitrogen and a hemilabile thiophene sulfur. Unlike its 2-isomer analog, which forms a rigid 5-membered chelate, the 3-isomer structure of this ligand allows for the formation of a 6-membered chelate ring (M-N-C-C-C-S). This structural feature provides unique steric flexibility and hemilability, stabilizing active metal centers (Pd⁰) while permitting substrate access during oxidative addition.
This guide provides field-proven protocols for synthesizing Pd(II) complexes of this ligand and applying them in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions.
Ligand Profile & Mechanistic Insight
Structural Analysis
The ligand features two distinct donor sites:
-
Hard Donor (σ-donor): The primary amine (-NH₂) group. This is the permanent anchor to the metal center.
-
Soft Donor (π/σ-donor): The thiophene sulfur. In the 3-isomer, the sulfur is positioned to form a 6-membered metallacycle. The 5-ethyl substitution increases the electron density of the thiophene ring, enhancing the stability of the metal-sulfur interaction compared to unsubstituted thiophenes.
The Hemilabile Effect
In catalysis, the "hemilabile" nature of the S-donor is critical.
-
Resting State: The S-atom binds to the metal, saturating the coordination sphere and preventing catalyst decomposition (formation of Pd black).
-
Active State: Under thermal stress or substrate approach, the weaker Pd-S bond dissociates, opening a vacant site for the oxidative addition of aryl halides.
Protocol A: Synthesis of Pd(II) Pre-Catalyst
Target Complex:[PdCl₂((5-Ethylthiophen-3-yl)methanamine)₂] or [PdCl₂((5-Ethylthiophen-3-yl)methanamine)] (depending on stoichiometry). Note: The cis-square planar geometry is favored for the bis-ligand complex.
Materials
-
Ligand: (5-Ethylthiophen-3-yl)methanamine (1.0 mmol, 141 mg)
-
Precursor: Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] OR PdCl₂(COD) (0.5 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Precipitant: Diethyl ether / Pentane
Step-by-Step Methodology
-
Dissolution: Dissolve 0.5 mmol of PdCl₂(PhCN)₂ in 10 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon). The solution should be clear orange/red.
-
Ligand Addition: Dissolve 1.0 mmol (2 equivalents) of (5-Ethylthiophen-3-yl)methanamine in 5 mL DCM. Add this solution dropwise to the stirring palladium solution over 10 minutes.
-
Observation: A color change (typically to yellow or pale orange) indicates ligand exchange.
-
-
Reaction: Stir the mixture at Room Temperature (25°C) for 4 hours.
-
Isolation: Concentrate the solution to ~2-3 mL under reduced pressure (Rotavap).
-
Precipitation: Slowly add 20 mL of cold diethyl ether or pentane to induce precipitation of the complex.
-
Filtration: Filter the solid precipitate, wash with cold ether (3 x 5 mL), and dry under high vacuum for 6 hours.
-
Validation:
-
¹H NMR (CDCl₃): Look for the downfield shift of the methylene (-CH₂-) protons adjacent to the amine (typically shifting from ~3.8 ppm in free ligand to ~4.1-4.3 ppm in complex) and the broadening/shift of the NH₂ protons.
-
Elemental Analysis: Confirm C, H, N, S ratios match the formula PdCl₂(C₇H₁₁NS)₂.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol utilizes the synthesized Pd-complex to couple Aryl Bromides with Phenylboronic Acid.
Reaction Scheme
Ar-Br + Ph-B(OH)₂ -> [Pd-Cat, Base] -> Ar-Ph
Reagents & Setup
| Component | Quantity | Role |
| Aryl Bromide | 1.0 mmol | Substrate (Electrophile) |
| Phenylboronic Acid | 1.2 mmol | Coupling Partner (Nucleophile) |
| Pd-Complex (from Protocol A) | 0.5 - 1.0 mol% | Catalyst |
| Base | K₂CO₃ (2.0 mmol) | Activator for Boronic Acid |
| Solvent | DMF/H₂O (4:1 ratio) | Reaction Medium |
| Temperature | 90°C | Activation Energy |
Step-by-Step Procedure
-
Charge: In a reaction tube equipped with a magnetic stir bar, add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the Pd-Complex (0.01 mmol).
-
Solvent: Add 4 mL DMF and 1 mL deionized water.
-
Degas: Purge the vessel with Nitrogen for 5 minutes (or perform 3 freeze-pump-thaw cycles) to remove oxygen. Critical for preventing homocoupling.
-
Incubate: Heat the sealed tube to 90°C in an oil bath with vigorous stirring for 6–12 hours.
-
Monitoring: Check progress via TLC or GC-MS every 2 hours.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (Hexane/EtOAc gradient).
Mechanistic Visualization (DOT)
The following diagram illustrates the catalytic cycle, highlighting the Hemilabile Ligand Effect where the thiophene sulfur dissociates to create a vacant site for the substrate.
Caption: The cycle demonstrates the hemilability of the thiophene moiety (S-dissociation) facilitating the oxidative addition step while the amine (N) prevents metal aggregation.
References
-
Aydemir, M., et al. (2009).[1] "Synthesis and characterization of transition metal complexes of thiophene-2-methylamine: X-ray crystal structure of palladium(II) and platinum(II) complexes and use of palladium(II) complexes as pre-catalyst in Heck and Suzuki cross-coupling reactions." Applied Organometallic Chemistry, 23(11), 467-475.[1] Link[1]
-
Nayak, S., et al. (2020). "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking." ACS Omega, 5(25). Link
-
Hu, X., et al. (2005). "Hemilabile Ligands in Organometallic Chemistry." Chemical Reviews, 105, 4234-4293. (Foundational text on hemilabile mechanisms). Link
-
Arctom Scientific. (n.d.). "(5-Ethylthiophen-3-yl)methanamine - CAS 856696-08-7 Product Page." (Verification of Ligand Existence). Link
Sources
Application Notes & Protocols: High-Throughput Screening of (5-Ethylthiophen-3-yl)methanamine Derivatives
Abstract
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic candidates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for (5-Ethylthiophen-3-yl)methanamine derivatives. Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities.[3] This guide details the scientific rationale, assay development, detailed experimental protocols, and data analysis workflows necessary for the successful identification and validation of bioactive molecules within this chemical class.
Introduction: The Rationale for Screening (5-Ethylthiophen-3-yl)methanamine Derivatives
The thiophene ring is a five-membered heterocyclic scaffold that is a key structural component in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4] The (5-Ethylthiophen-3-yl)methanamine core provides a versatile scaffold for chemical modification, allowing for the generation of large and diverse compound libraries. The ethyl group at the 5-position and the methanamine at the 3-position offer key points for derivatization to explore structure-activity relationships (SAR) and optimize drug-like properties.
High-throughput screening (HTS) is an automated and scalable method used to test large numbers of compounds against a specific biological target or cellular pathway.[5][6] By employing robotics, miniaturized assays, and sensitive detection methods, HTS dramatically accelerates the initial stages of drug discovery, enabling the identification of "hits" from extensive compound libraries.[1][7] This application note will delineate two distinct HTS approaches for screening (5-Ethylthiophen-3-yl)methanamine derivatives: a target-based biochemical assay and a cell-based phenotypic assay.
Assay Selection and Development: A Dichotomous Approach
The selection of an appropriate assay is a critical first step in any HTS campaign. The choice between a biochemical and a cell-based assay depends on the specific research question and the available knowledge about the target.[8][9]
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[10] They are advantageous for their simplicity, high throughput, and the direct information they provide about a compound's mechanism of action.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype, providing more biologically relevant data.[9][11] They can identify compounds that act on multiple targets within a pathway and can also provide early insights into a compound's cytotoxicity.
This guide will provide protocols for both a Fluorescence Polarization (FP) assay, a common biochemical format, and an MTS cell viability assay, a widely used cell-based screen.
Experimental Workflows and Protocols
A successful HTS campaign follows a structured workflow designed to identify, confirm, and characterize bioactive compounds.
HTS Workflow Overview
The overall workflow for the high-throughput screening of (5-Ethylthiophen-3-yl)methanamine derivatives is depicted below. This process begins with the primary screen of the entire compound library, followed by hit confirmation and a series of secondary and counter-screens to validate and characterize the most promising compounds.
Caption: High-throughput screening workflow from primary screen to lead optimization.
Protocol 1: Fluorescence Polarization (FP) Biochemical Assay
This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between a target protein and a fluorescently labeled ligand.[12][13]
Principle: A small fluorescently labeled molecule (tracer) bound to a larger protein has a slow rotational speed, resulting in high fluorescence polarization. When a test compound displaces the tracer, the unbound tracer rotates more rapidly, leading to a decrease in fluorescence polarization.[12]
Materials:
-
Target Protein
-
Fluorescently Labeled Ligand (Tracer)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each (5-Ethylthiophen-3-yl)methanamine derivative from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Reagent Preparation: Prepare a solution containing the target protein and the fluorescent tracer in assay buffer. The optimal concentrations of each should be predetermined during assay development to ensure a stable and robust signal.[16]
-
Reagent Addition: Add 50 µL of the protein-tracer solution to each well of the compound-plated microplate.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[17]
Protocol 2: MTS Cell Viability Assay
This protocol is designed to identify compounds that exhibit cytotoxic or cytostatic effects on a cancer cell line.[18][19]
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.[20] The amount of formazan produced is directly proportional to the number of living cells in the well.[21]
Materials:
-
Cancer Cell Line (e.g., HeLa, A549)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
MTS Reagent
-
384-well, clear-bottom, tissue culture-treated microplates
-
Automated liquid handler and cell dispenser
Procedure:
-
Cell Seeding: Using a cell dispenser, seed the desired number of cells (e.g., 2,000 cells/well) in 40 µL of cell culture medium into each well of a 384-well microplate.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.
-
Compound Addition: Add 10 µL of each (5-Ethylthiophen-3-yl)methanamine derivative at the desired final concentration (e.g., 10 µM) to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 10 µL of MTS reagent to each well.[20][22]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Detection: Measure the absorbance at 490 nm using a microplate reader.[19]
Data Analysis and Hit Identification
Rigorous data analysis is essential to identify true hits and eliminate false positives.[23]
Data Normalization and Quality Control
For each assay plate, include positive and negative controls.
-
Negative Control (0% activity): Wells containing only the assay components and DMSO (vehicle).
-
Positive Control (100% activity): Wells containing a known inhibitor (for biochemical assays) or a cytotoxic agent (for cell-based assays).
The quality of the assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[24] An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[25]
Hit Selection
A "hit" is a compound that produces a significant and reproducible effect in the primary screen. A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls.
Hit Confirmation and Secondary Assays
All initial hits must be confirmed through re-testing. Confirmed hits should then be subjected to a series of secondary assays to validate their activity and rule out non-specific effects.[26]
-
Dose-Response Curves: Generate dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.
-
Orthogonal Assays: Use a different assay format to confirm the activity of the hits.[7] This helps to eliminate artifacts that may be specific to the primary assay technology.
-
Counter-Screens: Perform counter-screens to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds in fluorescence-based assays) or exhibit non-specific activity.[27][28]
Hypothetical Signaling Pathway and Data Presentation
To illustrate the application of these protocols, consider a hypothetical scenario where the (5-Ethylthiophen-3-yl)methanamine derivatives are screened for their ability to inhibit a specific kinase involved in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway targeted by (5-Ethylthiophen-3-yl)methanamine derivatives.
Sample Data Tables
The following tables present hypothetical data from a primary screen and subsequent dose-response analysis.
Table 1: Primary HTS Results (10 µM single-point screen)
| Compound ID | % Inhibition (FP Assay) | % Cell Viability (MTS Assay) | Hit? |
| Cmpd-001 | 85.2 | 15.8 | Yes |
| Cmpd-002 | 5.6 | 98.2 | No |
| Cmpd-003 | 92.1 | 8.5 | Yes |
| Cmpd-004 | 12.3 | 95.1 | No |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) - FP Assay | IC50 (µM) - MTS Assay |
| Cmpd-001 | 1.2 | 2.5 |
| Cmpd-003 | 0.8 | 1.1 |
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening of (5-Ethylthiophen-3-yl)methanamine derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate novel bioactive compounds. The subsequent hit characterization and optimization will pave the way for the development of new therapeutic agents. Adherence to best practices in assay development, data analysis, and hit validation is paramount to the success of any drug discovery campaign.
References
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Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
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Selvita. High-Throughput Screening (HTS). [Link]
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Dove Medical Press. Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. [Link]
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PubMed. High-Throughput Screening: today's biochemical and cell-based approaches. [Link]
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National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
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Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. [Link]
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Evotec. Unlocking High-Throughput Screening Strategies. [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
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Cambridge MedChem Consulting. Analysis of HTS data. [Link]
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Nexcelom Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
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Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]
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Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
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nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Drug Discovery Pro. Hit Identification Approaches and Future Directions – Protac. [Link]
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National Center for Biotechnology Information. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. [Link]
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SlideShare. Data analysis approaches in high throughput screening. [Link]
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Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
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Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
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ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]
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ISCA. MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. [Link]
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MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]
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Sussex Drug Discovery Centre. Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]
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Ibis Scientific, LLC. An Essential Guide to Best Practices in Liquid Lab Handling. [Link]
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National Center for Biotechnology Information. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]
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ChemRxiv. Identification of three new inhibitor classes against Plasmodium falciparum. [Link]
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Analytical Methods for the Quantification of (5-Ethylthiophen-3-yl)methanamine
Executive Summary & Method Selection Guide
(5-Ethylthiophen-3-yl)methanamine (CAS: 104162-80-3 analog/isomer) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery targeting kinase inhibitors and GPCR ligands.[1][2] Its quantification presents specific challenges due to the basicity of the primary amine (pKa ~9.5) and the potential for oxidation of the thiophene ring.
This guide details three validated protocols for the quantification of (5-Ethylthiophen-3-yl)methanamine, tailored to specific sensitivity and matrix requirements.
Method Decision Matrix
| Requirement | Recommended Method | Limit of Quantitation (LOQ) | Key Advantage |
| Purity / Assay | Protocol A: HPLC-UV | ~0.1 µg/mL (ppm) | High precision, robust for QC, no derivatization.[1][2] |
| Trace / Bioanalysis | Protocol B: LC-MS/MS | ~0.5 ng/mL (ppb) | Maximum sensitivity, definitive identification in complex matrices (plasma/urine).[1] |
| Process / Volatiles | Protocol C: GC-FID | ~10 µg/mL | Ideal for residual solvent analysis or reaction monitoring in organic solvents.[1][2] |
Chemical Properties & Handling[1][2]
-
Molecular Formula: C
H NS[1][3][4] -
Monoisotopic Mass [M+H]+: 142.0690 Da[1]
-
Physicochemical Profile:
-
pKa: ~9.4 (Calculated, amine group)
-
LogP: ~1.8 (Neutral), <0 (Ionized at pH 2)
-
UV Max: 235–245 nm (Thiophene characteristic)[1]
-
-
Safety Warning: Primary amines are corrosive and skin irritants.[1][2] Thiophene derivatives may possess specific toxicity. Handle in a fume hood with nitrile gloves.[2]
Protocol A: HPLC-UV (Quality Control & Assay)
This method utilizes a "Charged Surface Hybrid" (CSH) C18 column technology to provide excellent peak shape for basic amines under acidic conditions, eliminating the need for ion-pairing reagents.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters XSelect CSH C18, 4.6 × 150 mm, 3.5 µm | CSH technology creates a positively charged surface at low pH, repelling the protonated amine analyte to prevent peak tailing.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH (pH ~2) ensures the amine is fully protonated; TFA suppresses silanol activity.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Matches ionic strength of MPA; prevents baseline drift.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Column Temp | 40°C | Improves mass transfer and reduces backpressure.[1] |
| Detection | UV @ 240 nm | Optimized for the thiophene ring absorption maximum.[1] |
| Injection Vol | 10 µL | Standard loop size.[1][2] |
Gradient Table[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 5 | 95 | Hold |
| 14.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A.
Protocol B: LC-MS/MS (Trace Analysis)[1][2]
For pharmacokinetic (PK) studies or genotoxic impurity analysis, sensitivity in the nanogram range is required. This method uses Electrospray Ionization (ESI) in Positive mode.[2]
Mass Spectrometry Parameters
-
Ionization: ESI Positive (+)[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C
-
Cone Gas: 50 L/hr
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | ID |
| 142.1 | 125.1 | 25 | 18 | Quantifier (Loss of NH |
| 142.1 | 97.0 | 25 | 28 | Qualifier (Thiophene ring frag) |
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., d5-Benzylamine).
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
Protocol C: GC-FID (Process Control)[1][2]
Direct injection of primary amines can lead to adsorption. This protocol uses a base-deactivated liner and column.[1][2]
Instrument Parameters
-
Column: Rtx-5 Amine (30 m × 0.32 mm × 1.0 µm)[1][2]
-
Note: Specifically designed for amines; incorporates base deactivation in the stationary phase.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (10:1) @ 250°C.
-
Detector: FID @ 300°C.
-
H
flow: 30 mL/min; Air flow: 400 mL/min.[2]
-
Temperature Program
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 30°C/min to 280°C (Hold 3 min)
Visualization & Workflows
Analytical Logic Flow
The following diagram illustrates the decision-making process and workflow for analyzing (5-Ethylthiophen-3-yl)methanamine samples.
Figure 1: Analytical workflow selector based on sample matrix and sensitivity requirements.
Validation Parameters (ICH Q2)
To ensure the method is "self-validating" as per the core directive, the following system suitability criteria must be met before every run:
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor ( | If | |
| Precision (RSD) | Check injector seal or pump pulsation. | |
| Resolution ( | Adjust gradient slope. | |
| Linearity ( | Prepare fresh standards; check pipetting accuracy. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776381, 3-Thiophenemethylamine.[1][2] Retrieved February 27, 2026 from [Link]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Method Development for Basic Compounds.[1][2] Application Note. [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[1][2] (2024).[2][5] [Link]
-
Restek Corporation. Analysis of Amines by GC: Strategies for Success. Technical Guide.[1][2] [Link]
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Application Notes & Protocols: Derivatization of (5-Ethylthiophen-3-yl)methanamine for Biological Assays
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of (5-Ethylthiophen-3-yl)methanamine, a primary amine-containing thiophene compound. Recognizing the importance of thiophene scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities[1][2], this document serves as a foundational resource for researchers, scientists, and drug development professionals. We present a selection of robust and versatile derivatization strategies aimed at modifying the parent compound for various biological assays. These methodologies include amide bond formation, fluorescent labeling, PEGylation, and reductive amination. For each strategy, we provide not only step-by-step protocols but also the underlying chemical principles, rationale for experimental choices, and expected outcomes. The aim is to empower researchers to rationally design and synthesize derivatives of (5-Ethylthiophen-3-yl)methanamine with tailored properties for their specific research needs, such as improved potency, enhanced solubility, or suitability for high-throughput screening.
Introduction: The Significance of Thiophene Derivatives and the Rationale for Derivatization
Thiophene-containing compounds are a prominent class of heterocyclic molecules that have garnered significant interest in pharmaceutical research. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. (5-Ethylthiophen-3-yl)methanamine, possessing a reactive primary amine, serves as a valuable starting material for the synthesis of a library of derivatives.
Derivatization of a lead compound like (5-Ethylthiophen-3-yl)methanamine is a critical step in the drug discovery process for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound allows for the exploration of how these changes affect its biological activity, providing insights into the key pharmacophoric features.
-
Modulation of Physicochemical Properties: Derivatization can be employed to enhance desirable properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-likeness.
-
Introduction of Reporter Groups: For biological assays, it is often necessary to introduce fluorescent or other reporter tags to enable detection and quantification.
-
Development of Probes and Tool Compounds: Derivatized compounds can be used as chemical probes to study biological pathways or as tool compounds for target validation.
This guide will focus on established and reliable methods for the derivatization of the primary amine group of (5-Ethylthiophen-3-yl)methanamine.
Derivatization Strategies and Protocols
The primary amine of (5-Ethylthiophen-3-yl)methanamine is a versatile functional group that can participate in a variety of chemical transformations. We will detail four key strategies: amide bond formation, fluorescent labeling, PEGylation, and reductive amination.
Amide Bond Formation via Coupling Reagents
The formation of a stable amide bond is a cornerstone of medicinal chemistry.[5][6] This reaction involves the coupling of the primary amine of (5-Ethylthiophen-3-yl)methanamine with a carboxylic acid, which is activated by a coupling reagent. This approach is widely used to synthesize a diverse range of amides with varying steric and electronic properties.
Causality of Experimental Choices: The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBt) is a well-established method to form an active ester from the carboxylic acid.[7] This active ester is then susceptible to nucleophilic attack by the primary amine, leading to the formation of the amide bond under mild conditions, which helps to prevent side reactions and preserve the integrity of the thiophene ring.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Protocol 2.1: EDC/HOBt Mediated Amide Coupling
Materials:
-
(5-Ethylthiophen-3-yl)methanamine
-
Carboxylic acid of choice (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
N-hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous Na2SO4, silica gel)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (5-Ethylthiophen-3-yl)methanamine (1.1 equiv).[7]
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]
-
Add DIPEA (2.5 equiv) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Aprotic, polar solvents that dissolve reactants and reagents. |
| Temperature | 0°C to Room Temp | Initial cooling minimizes side reactions during activation. |
| Base | DIPEA or TEA | Non-nucleophilic base to neutralize HCl byproduct and facilitate the reaction. |
| Equivalents | Amine (1.0-1.2), Coupling Reagents (1.1-1.5) | A slight excess of the amine and coupling reagents ensures complete consumption of the carboxylic acid. |
Table 1: Key Parameters for Amide Bond Formation.
Fluorescent Labeling
Fluorescent labeling is a powerful technique for the sensitive detection and quantification of molecules in biological systems.[8][] The primary amine of (5-Ethylthiophen-3-yl)methanamine can be readily labeled with a variety of amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate group.
Causality of Experimental Choices: NHS esters are widely used for their high reactivity and specificity towards primary amines, forming stable amide bonds.[8][10] The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the amine is deprotonated and thus more nucleophilic.[11] The choice of fluorescent dye will depend on the specific requirements of the assay, including the desired excitation and emission wavelengths.
Experimental Workflow: Fluorescent Labeling with an NHS Ester
Caption: Workflow for fluorescent labeling using an NHS ester.
Protocol 2.2: Labeling with a Fluorescein-NHS Ester
Materials:
-
(5-Ethylthiophen-3-yl)methanamine
-
Fluorescein-NHS Ester (or other amine-reactive dye)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Dissolve (5-Ethylthiophen-3-yl)methanamine in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of other primary amines (e.g., Tris).[10]
-
Prepare a stock solution of the Fluorescein-NHS ester in anhydrous DMSO at a concentration of 10 mg/mL. This should be prepared immediately before use.[10]
-
Add the dye stock solution to the amine solution at a molar ratio of dye to amine ranging from 5:1 to 15:1.[11] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Separate the labeled product from unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
The degree of labeling can be determined spectrophotometrically if the molar extinction coefficients of the dye and the parent compound are known.[11]
| Parameter | Condition | Effect on Labeling Efficiency |
| Molar Ratio (Dye:Amine) | 5:1 - 15:1 | Higher ratios generally lead to a higher degree of labeling.[11] |
| pH | 7 - 9 | Optimal for deprotonation of the primary amine, enhancing its nucleophilicity.[11] |
| Temperature | Room Temperature (20-25°C) | Standard condition for efficient labeling.[11] |
| Incubation Time | 1 - 2 hours | Generally sufficient for completion of the reaction. |
Table 2: Factors Influencing Fluorescent Labeling Efficiency.
PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[12] For small molecules like (5-Ethylthiophen-3-yl)methanamine, PEGylation can significantly improve water solubility, enhance pharmacokinetic parameters, and reduce toxicity.[][14][15]
Causality of Experimental Choices: Amine-reactive PEG reagents, such as mPEG-NHS esters, are commonly used for this purpose. The reaction mechanism is identical to that of fluorescent labeling with NHS esters. The choice of PEG chain length is critical; for small molecules, lower molecular weight PEGs (<1000 Da) are often preferred to avoid steric hindrance at the target site.[][16]
Protocol 2.3: PEGylation with mPEG-NHS Ester
Materials:
-
(5-Ethylthiophen-3-yl)methanamine
-
mPEG-NHS Ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or DMF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA)
Procedure:
-
Dissolve (5-Ethylthiophen-3-yl)methanamine (1.0 equivalent) and mPEG-NHS ester (1.0-1.2 equivalents) in the chosen aprotic solvent.
-
Add the tertiary amine base (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by an appropriate method, such as precipitation, crystallization, or chromatography.
Reductive Amination
Reductive amination is a versatile method for forming an amine by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[17][18][19] In the context of derivatizing (5-Ethylthiophen-3-yl)methanamine, this would involve reacting it with an aldehyde or ketone to form a secondary or tertiary amine.
Causality of Experimental Choices: This two-step, one-pot reaction first involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[17] Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often used because they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[18]
Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Protocol 2.4: One-Pot Reductive Amination
Materials:
-
(5-Ethylthiophen-3-yl)methanamine
-
Aldehyde or ketone of choice (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve (5-Ethylthiophen-3-yl)methanamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 1-24 hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The derivatization of (5-Ethylthiophen-3-yl)methanamine is a key step in unlocking its full potential for biological applications. This guide has provided detailed protocols and the underlying scientific principles for four robust derivatization strategies: amide bond formation, fluorescent labeling, PEGylation, and reductive amination. By following these methodologies, researchers can systematically modify the parent compound to enhance its properties and facilitate its use in a wide array of biological assays. The choice of derivatization strategy should be guided by the specific goals of the research, whether it be to probe structure-activity relationships, improve pharmacokinetic properties, or enable detection in a screening assay.
References
-
Bioclone. (n.d.). Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Retrieved from [Link]
- Li, W., & Zhan, P. (2014). The PEGylation of small-molecule drugs. Expert Opinion on Drug Metabolism & Toxicology, 10(11).
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
- Zhang, F., & Liu, M. (2012). Current drug research on PEGylation with small molecular agents. Drug Development and Industrial Pharmacy, 38(4), 422-430.
- D'Souza, A. A., & Devarajan, P. V. (2023). PEGylated therapeutics in the clinic.
- Shackman, J. G., & Koerner, P. J. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(1), 125-135.
- The Cameron Team. (n.d.). Bioconjugate Techniques.
-
ResearchGate. (2025). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Retrieved from [Link]
- Umehara, A., & Fujioka, H. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Organic Letters, 25(7), 1140-1144.
- Kalia, J., & Raines, R. T. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation.
- Yamamoto, H., & Futamura, Y. (2015). Amide bond formation: beyond the dilemma between activation and racemisation.
- Fekete, S., & Veuthey, J. L. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules, 27(6), 1968.
- Novotny, M. V., & Wiesler, D. (1997). U.S. Patent No. 5,631,374. Washington, DC: U.S.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Battilocchio, C., & Ley, S. V. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 27(52), 13125-13141.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Sharma, P., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Analysis. IntechOpen.
- Chen, J. R., & Hu, X. P. (2020). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society, 142(26), 11356-11361.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Hutchison, J. E., & Reed, S. M. (2005). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
PubChem. (n.d.). (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. Retrieved from [Link]
- Fogg, P. G. T. (1986). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.
-
DergiPark. (2020). Microwave Synthesis of New 3-(Alkylthio)-5-(Thiophen-2-Ylmethyl)-1,2,4-Triazol-4-Amines. Retrieved from [Link]
- Fathima Shahana, M., et al. (2025). Design and biological profiling of a novel (2,4-bis(arylamino) thiazol-5-yl) (thiophen-2-yl) methanone derivative: impact of substituent variations. International Journal of Pharmaceutical Sciences and Research, 16(4), 986-1002.
- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539.
- Ibrahim, S. R. M., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants (Basel, Switzerland), 11(4), 539.
- Messa, R., et al. (2013). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 62, 339-350.
Sources
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioclone.net [bioclone.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of (5-Ethylthiophen-3-yl)methanamine
Welcome to the Advanced Technical Support Center. The synthesis of primary amines on thiophene scaffolds—specifically (5-Ethylthiophen-3-yl)methanamine—presents unique chemoselective challenges. Whether you are reducing 5-ethylthiophene-3-carbonitrile or performing a reductive amination on 5-ethylthiophene-3-carboxaldehyde, the sulfur-rich heterocycle and highly reactive intermediates often lead to catalyst poisoning, ring degradation, or dimerization.
This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.
Part 1: Mechanistic Overview & Side Reaction Pathways
Understanding the causality of side reactions is the first step in preventing them. The diagram below maps the intended reduction pathway against the two most aggressive failure modes: Dimerization and Hydrogenolysis .
Reaction pathways showing target primary amine synthesis vs. dimerization and hydrogenolysis.
Part 2: Interactive Troubleshooting & FAQs
Q1: My GC-MS shows a massive peak with nearly double the expected molecular weight. What is this, and how do I prevent it?
A1: You are observing the secondary amine dimer, bis((5-ethylthiophen-3-yl)methyl)amine. This is the most common and problematic side reaction during the reduction of nitriles to primary amines[1][2].
-
The Causality: The reduction of the nitrile proceeds via a highly electrophilic imine intermediate. The newly formed (5-ethylthiophen-3-yl)methanamine is a strong nucleophile. It attacks the unreacted imine, forming a secondary imine that is subsequently reduced to the dimer.
-
The Solution: Introduce a large molar excess of methanolic ammonia (NH₃) into your reaction mixture. By Le Chatelier's principle, the massive excess of ammonia outcompetes the primary amine for condensation with the imine intermediate, forcing the equilibrium toward the primary amine. Alternatively, use a Boc-anhydride (
) trapping strategy to protect the primary amine in situ as it forms[1].
Q2: I attempted a catalytic hydrogenation using Raney Nickel, but NMR indicates the complete loss of the thiophene ring. What happened?
A2: You have inadvertently performed a Mozingo-style reduction, destroying your starting material[3].
-
The Causality: Raney Nickel is highly active for hydrogenolysis—the cleavage of carbon-heteroatom bonds[4]. The sulfur atom in the 5-ethylthiophene ring strongly coordinates to the nickel surface, leading to the rapid cleavage of the C-S bond. This results in complete desulfurization, yielding an aliphatic alkane or thiol side product[5].
-
The Solution: Abandon Raney Nickel for thiophene-containing substrates. Switch to a milder, chemoselective reducing system such as Lithium Aluminum Hydride (
) or the Cobalt Boride ( ) protocol detailed in Part 4.
Q3: When using Palladium on Carbon (Pd/C) with H₂ gas, the reaction stalls completely at the starting material. Why?
A3: Your reaction is suffering from severe, irreversible catalyst poisoning[6].
-
The Causality: The sulfur atom in the thiophene ring possesses lone electron pairs that form strong coordinate covalent bonds with the empty d-orbitals of noble metals like Palladium or Platinum. This permanently blocks the active catalytic sites from adsorbing and activating hydrogen gas[7].
-
The Solution: Transition to non-noble metal catalysts (like specialized nickel phosphides[2]) or utilize stoichiometric hydride donors (e.g., Borane-THF or
) which do not rely on metal-surface adsorption mechanisms.
Q4: I am using the reductive amination route starting from 5-ethylthiophene-3-carboxaldehyde. Why is my major product (5-ethylthiophen-3-yl)methanol?
A4: Your reducing agent is too aggressive and lacks chemoselectivity.
-
The Causality: Reagents like Sodium Borohydride (
) rapidly reduce aldehydes directly to alcohols. If the condensation between the aldehyde and your amine source is incomplete, the aldehyde is irreversibly consumed before the imine can form. -
The Solution: Switch to Sodium Triacetoxyborohydride (
). The electron-withdrawing acetate groups make this reagent sterically hindered and electron-deficient. It is too mild to reduce the aldehyde directly but remains reactive enough to reduce the protonated iminium ion once it forms.
Part 3: Quantitative Data Summary
Use the following matrix to select the optimal synthetic route based on your tolerance for specific side products.
| Synthetic Route | Reagent / Catalyst | Target Product | Major Side Product | Typical Side Product Yield |
| Nitrile Reduction | Pd/C, | Primary Amine | Unreacted (Poisoned) | N/A (Reaction Stalls) |
| Nitrile Reduction | Raney Ni, | Aliphatic Amine | Desulfurized Alkane | 40 - 80% |
| Nitrile Reduction | Primary Amine | Secondary Amine (Dimer) | 15 - 30% | |
| Nitrile Reduction | Primary Amine | Secondary Amine | < 5% | |
| Reductive Amination | Primary Amine | Thiophene Methanol | 20 - 50% | |
| Reductive Amination | Primary Amine | Thiophene Methanol | < 2% |
Part 4: Validated Experimental Protocol
To bypass both catalyst poisoning and hydrogenolysis, the Cobalt Boride (
Optimized workflow for nitrile reduction using NaBH4/CoCl2 to minimize side reactions.
Step-by-Step Methodology: Chemoselective Nitrile Reduction
Reagents: 5-Ethylthiophene-3-carbonitrile (1.0 eq),
-
Substrate Preparation: Dissolve 5-ethylthiophene-3-carbonitrile in 7 N methanolic ammonia to achieve a 0.2 M substrate concentration.
-
Causality: The massive excess of ammonia prevents the nucleophilic attack of the product amine on the imine intermediate, suppressing dimerization[1].
-
-
Catalyst Precursor Addition: Add
to the stirring solution. The solution will turn a distinct pink/purple color. -
Thermal Control: Cool the reaction flask to 0 °C using an ice bath.
-
Causality: The subsequent borohydride addition is highly exothermic. Thermal control prevents the runaway decomposition of
.
-
-
In Situ Catalyst Generation & Reduction: Add
portion-wise over 30 minutes.-
Self-Validation Checkpoint: The reaction mixture MUST transition from a pink/purple solution to a deep, opaque black suspension. This visual cue confirms the successful reduction of Co(II) to nanoscale Cobalt Boride (
), the true active catalytic species. If the solution does not turn black, the catalyst has not formed, and the reaction will fail.
-
-
Quenching & Extraction: Stir for 2 hours at room temperature. Quench carefully with 1 M HCl (until gas evolution ceases), then basify with NaOH to pH 12. Extract with Ethyl Acetate (3x).
-
Causality: Acid quenching destroys unreacted borohydride and breaks up boron-amine complexes. Basification ensures the target primary amine is fully deprotonated and partitions cleanly into the organic layer.
-
References
1.[6] Chapter 9, Thiophene. Iran University of Science and Technology (IUST). URL: [Link] 2.[4] Hydrogenolysis. ChemEurope. URL: [Link] 3.[3] 16.6: Hydrogenolysis. Chemistry LibreTexts. URL: [Link] 4.[1] Convenient Synthesis of Protected Primary Amines from Nitriles. ResearchGate. URL: [Link] 5.[7] Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst. CoLab / Applied Catalysis A. URL: [Link] 6.[5] Hydrogenolysis of Sulfur Compounds by Raney Nickel Catalyst. Journal of the American Chemical Society (ACS). URL: [Link] 7.[2] Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines. Journal of the American Chemical Society (ACS). URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogenolysis [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst: The effect of temperature | CoLab [colab.ws]
Technical Support Center: Regiocontrol in (5-Ethylthiophen-3-yl)methanamine Functionalization
Executive Summary: The Substrate Landscape
You are working with (5-Ethylthiophen-3-yl)methanamine . Before troubleshooting, we must define the electronic and steric landscape of this specific scaffold.
-
C5 Position: Blocked by the Ethyl group. This simplifies the regiochemical outcome compared to unsubstituted thiophenes (where C2/C5 mixtures are common).
-
C2 Position (
-position): The most reactive site for both Electrophilic Aromatic Substitution (EAS) and direct lithiation (most acidic proton). It is sterically accessible. -
C4 Position (
-position): The "difficult" site. It is sterically crowded (sandwiched between the 3-aminomethyl and 5-ethyl groups) and electronically less favored than C2. -
The Amine Handle: A primary amine (
) is a potent nucleophile and a catalyst poison. It must be protected for predominantly C-selective reactions.
Troubleshooting Guide: C-H Activation & Functionalization
Scenario A: "I need to functionalize the C2 position, but yields are inconsistent."
Diagnosis: The C2 position is naturally favored, but the free amine is likely interfering.
-
Catalyst Poisoning: If using Pd/catalyzed cross-coupling, the free amine binds to the metal center, killing the catalytic cycle.
-
Lithiation Quenching: If using
-BuLi, the amine protons ( ) are deprotonated before the thiophene ring ( ), consuming 2 equivalents of base or forming aggregates that prevent C-lithiation.
The Fix: Protection & Directed Lithiation
-
Step 1: Protect the amine with a Boc group (tert-butyloxycarbonyl). This removes the acidic N-H protons and steric bulk.
-
Step 2: Use Directed Ortho Metalation (DoM) . The Boc group on the nitrogen can weakly coordinate with Lithium, directing the base specifically to the C2 position.
Protocol 1: High-Fidelity C2-Lithiation
-
Substrate: N-Boc-(5-ethylthiophen-3-yl)methanamine.
-
Reagent:
-BuLi (2.2 equiv) in anhydrous THF at -78 °C.-
Note: Use 2+ equiv because the carbamate proton is still acidic. The dianion forms (N-Li and C2-Li).
-
-
Trapping: Add electrophile (E+) at -78 °C.
-
Result: Exclusive C2 functionalization.
Scenario B: "I need to functionalize the C4 position, but I keep hitting C2."
Diagnosis:
You are fighting thermodynamics. C2 is electronically activated (
The Fix: The Halogen Dance (Base-Catalyzed Migration) This is the most sophisticated method to access the sterically crowded C4 position without permanent blocking groups.
Mechanism:
-
Start with the 2-Bromo derivative (easily made via NBS bromination of the C2 position).
-
Treat with LDA (Lithium Diisopropylamide) at -78 °C.
-
Migration: The base deprotonates C4. The lithiated species undergoes rapid equilibrium where the Bromine migrates from C2 to C4 to place the Lithium at the more stable C2 position (thermodynamic sink).
-
Quench: Add your electrophile (E+). It reacts at the C2-Li site.
-
Wait, this gives C2-functionalization? Yes, but now you have the Bromine at C4 . You can now use the C4-Br for cross-coupling.[1]
-
Protocol 2: Accessing C4 via Halogen Dance
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1. Bromination | NBS (1.05 eq) | DMF, 0°C | 2-Bromo -5-ethyl-3-(Boc-aminomethyl)thiophene |
| 2. Isomerization | LDA (1.1 eq) | THF, -78°C | 4-Bromo -2-lithio intermediate (Transient) |
| 3. Quench | Methanol (MeOH) | -78°C | 4-Bromo -5-ethyl-3-(Boc-aminomethyl)thiophene |
| 4. Coupling | Boronic Acid / Pd | Suzuki Cond.[2] | C4-Aryl derivative |[3]
Visualizing the Decision Matrix
Use the following flowchart to determine your synthetic route based on your target regiochemistry.
Caption: Decision tree for regioselective functionalization. Note that accessing C4 requires exploiting the thermodynamic stability of the lithiated intermediate via Halogen Dance.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use excess
Q2: I tried brominating with
-
Solution: Use NBS (N-Bromosuccinimide) in DMF or Acetonitrile at 0°C. It provides a controlled source of electrophilic bromine without strong acid generation.
Q3: Can I use the "Silyl Blocker" method instead of Halogen Dance for C4? A: Yes.
-
Lithiate C2
Quench with TMSCl (Trimethylsilyl chloride). -
Lithiate again. Since C2 is blocked and C5 is ethyl, the base must go to C4 (or deprotonate the ethyl side chain, so be careful—use LDA, not BuLi, to avoid side-chain deprotonation).
-
Quench with Electrophile.
-
Remove TMS with TBAF.
-
Verdict: This is longer (2 extra steps) than the Halogen Dance but operationally simpler if you are uncomfortable with migration chemistry.
Q4: My Suzuki coupling at C2 failed. The catalyst turned black immediately. A: Did you protect the amine? Free primary amines coordinate strongly to Pd(II), preventing reduction to the active Pd(0) species or displacing phosphine ligands.
-
Troubleshoot: Ensure the amine is Boc-protected. If it is protected and still failing, switch to a catalyst system resistant to sulfur poisoning, such as Pd(dppf)Cl2 or Pd_2(dba)_3 / XPhos .
References
-
Snieckus, V., et al. (1990). "The Directed Ortho Metalation Reaction. Methodology, Applications, Synthetic Links." Chemical Reviews. (Foundational text on using amide/carbamate groups to direct lithiation).
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions on Thiophenes." Journal of Organic Chemistry. (Detailed mechanism of the Br migration to access C4).
-
BenchChem Technical Guides. (2025). "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." (Specific protocols for temperature control in migration). 4
-
Hartwig, J. F. (1998). "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature. (Discusses amine poisoning of Pd catalysts).
Sources
Technical Support Hub: (5-Ethylthiophen-3-yl)methanamine Solubility Guide
[1]
Executive Summary & Compound Profile
(5-Ethylthiophen-3-yl)methanamine is a deceptive building block.[1] While it appears simple, its behavior is governed by a "tug-of-war" between the lipophilic 5-ethylthiophene tail and the ionizable methanamine head.[1]
Most solubility failures with this compound stem from a fundamental mismatch between the chemical form (Free Base vs. Salt) and the solvent system .[1] This guide provides the protocols to stabilize this molecule in both organic synthesis and biological assay environments.
Physicochemical Profile (Estimated)
| Property | Value (Approx.)[1][2][3][4][5] | Implication |
| Molecular Weight | ~141.23 g/mol | Small molecule, fragment-like.[1] |
| pKa (Amine) | ~9.2 – 9.8 | Base. Protonated (charged) at pH < 7.[1] Neutral at pH > 10.[1] |
| LogP (Lipophilicity) | ~2.0 – 2.5 | Moderate Lipophilicity. The ethyl-thiophene moiety drives aggregation in water if uncharged.[1] |
| Physical State | Oil (Free Base) / Solid (HCl Salt) | Critical: Do not confuse the oily free base with the crystalline salt.[1] |
The Solubility Decision Matrix
Before starting any experiment, you must identify your starting material's form. Using the wrong solvent for the wrong form is the primary cause of experimental failure.
Figure 1: Solubility Decision Tree. Blue/Green paths indicate success; Red paths indicate likely precipitation or immiscibility.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My DMSO stock precipitated when I added it to the cell culture media."
Diagnosis: The "Solvent Shock."[1] You likely injected a high-concentration DMSO stock (Free Base) directly into a neutral pH buffer (pH 7.4).[1]
-
The Science: At pH 7.4, the amine is partially protonated, but the lipophilic ethyl-thiophene tail drives aggregation faster than the protonation can solvate the molecule. The sudden shift from DMSO (organic) to Water (polar) causes the "oil" to crash out.
Solution: The Step-Down Dilution Protocol
-
Prepare Stock: 100 mM in anhydrous DMSO.
-
Intermediate Step: Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG400 or Ethanol).[1]
-
Final Dilution: Slowly add this intermediate mix to your vortexing media.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its solubility limit (typically < 100 µM for this class).
Issue 2: "I bought the solid, but it won't dissolve in Dichloromethane (DCM) for my reaction."
Diagnosis: You have the Hydrochloride (HCl) Salt .[1] Salts are ionic lattices.[1] They dissolve in water or methanol but are generally insoluble in non-polar organic solvents like DCM or Hexanes.[1]
Solution: The "Free-Basing" Extraction You must convert the salt to the free base to perform organic synthesis (e.g., amide coupling).[1]
-
Dissolve the solid in a minimum amount of Water or Methanol .[1]
-
Add 1M NaOH or Saturated NaHCO₃ until pH > 11.[1] (The solution will turn cloudy as the free base oils out).
-
Add DCM and transfer to a separatory funnel.[1]
-
Extract 3x with DCM.[1]
-
Dry the combined organic layers over MgSO₄ , filter, and evaporate.
-
Result: The oily residue is your DCM-soluble Free Base.[1]
Issue 3: "The aqueous solution is cloudy/milky even though I used the HCl salt."
Diagnosis: pH Drift or "Salting Out."[1]
-
Cause A: If your buffer is basic (pH > 8), the salt deprotonates and reverts to the insoluble free base.
-
Cause B: High salt concentrations (e.g., 10x PBS) can reduce the solubility of organic salts (Salting Out effect).
Solution:
-
Check pH: Ensure the final solution pH is < 7.0 .
-
Acidify: Add small aliquots of 0.1M HCl or Acetic Acid until clear.
-
Switch Buffer: Use Citrate Buffer (pH 5-6) instead of PBS. The lower pH ensures the amine remains fully protonated (
), maximizing solubility.
Advanced Protocols
Protocol A: Formulation for Animal Studies (IP/IV/PO)
Objective: Solubilize (5-Ethylthiophen-3-yl)methanamine at high concentrations (>5 mg/mL) for dosing.[1]
Vehicle System: 5% DMSO / 40% PEG400 / 55% Water (Acidified)[1]
-
Weigh the compound (Free Base or Salt).[1]
-
Dissolve completely in DMSO (5% of total volume).
-
Add PEG400 (40% of total volume) and vortex until clear.
-
Slowly add Water (55% of total volume).[1]
-
Critical: If precipitation occurs, acidify the water component with 0.1% Tween-80 or adjust to pH 5 using Citric Acid.[1]
-
-
Filter Sterilize (0.22 µm PES membrane) immediately before use.[1]
Protocol B: Long-Term Storage[1]
Visualizing the "Crash" Mechanism
Understanding why precipitation happens helps you prevent it.[1]
Figure 2: The kinetic competition between protonation (solubility) and hydrophobic aggregation (precipitation) during dilution.[1]
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pH-dependent solubility profiling).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational principles of lipophilicity and solubility).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link
Disclaimer: This guide is based on general chemical principles for alkyl-thiophene amines. Always consult the specific Certificate of Analysis (CoA) for your batch.[1]
Sources
- 1. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C13H12ClNOS | CID 13163365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of (5-Ethylthiophen-3-yl)methanamine
Introduction
(5-Ethylthiophen-3-yl)methanamine is a highly versatile bifunctional building block utilized in medicinal chemistry and advanced materials. However, researchers frequently encounter yield losses and complex side-product mixtures during synthesis. This is caused by the dual reactivity of its two core moieties: the nucleophilic primary amine and the electron-rich thiophene ring. This guide provides a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure structural integrity during your experiments.
Core Degradation Mechanisms
To prevent degradation, we must first understand the causality behind the molecule's instability under standard benchtop conditions.
-
Thiophene Ring Oxidation & Electrophilic Attack: The thiophene ring, particularly when activated by an alkyl group (ethyl), is highly susceptible to oxidation by singlet oxygen (
)[1]. This photochemical reaction proceeds via a [2+4] cycloaddition, forming an unstable endoperoxide intermediate that rapidly decomposes into sulfoxides or triggers ring-opening desulfurization[1][2]. Furthermore, the C2 and C4 positions of the thiophene ring accumulate negative charge, making them highly reactive toward electrophiles and prone to acid-catalyzed polymerization (trimerization) in the presence of strong acids[3]. -
Primary Amine Vulnerabilities: The methanamine group is a strong nucleophile. Without protection, it will readily undergo unwanted N-alkylation, form Schiff bases with adventitious carbonyls, or oxidize into hydroxylamines[4][5].
Logical relationship of degradation pathways for (5-Ethylthiophen-3-yl)methanamine.
Troubleshooting Workflows & Self-Validating Protocols
To mitigate these issues, we employ a self-validating workflow combining orthogonal protecting group chemistry with rigorous atmospheric control.
Step-by-step experimental workflow for preventing degradation during synthesis.
Step 1: N-Boc Protection of the Primary Amine
The tert-butyloxycarbonyl (Boc) group is the optimal choice here because it is installed under mild basic conditions and is completely stable to nucleophiles and catalytic hydrogenolysis (which would otherwise poison Pd catalysts due to the thiophene sulfur)[5][].
Methodology:
-
Dissolve (5-Ethylthiophen-3-yl)methanamine (1.0 eq) in anhydrous methanol (MeOH)[5].
-
Add triethylamine (
, 1.5 eq) followed by the dropwise addition of Boc-anhydride ( , 1.1 eq) at . -
Stir the mixture at room temperature for 3 hours[5].
-
Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and dry over anhydrous
.
-
Self-Validation Check: Analyze the crude product via LC-MS. A successful reaction is validated by a mass shift of +100 Da (addition of the Boc group minus one proton) and the complete disappearance of the starting material peak. A Ninhydrin stain on TLC should shift from dark purple (free amine) to negative (protected amine).
Step 2: Freeze-Pump-Thaw Degassing
To prevent singlet oxygen formation and subsequent thiophene endoperoxide degradation, all reaction solvents must be rigorously degassed prior to high-energy or transition-metal reactions[1].
Methodology:
-
Transfer the protected substrate and solvent to a Schlenk flask.
-
Submerge the flask in liquid nitrogen until the solvent is completely frozen.
-
Open the flask to a high vacuum line for 3 minutes to remove dissolved
. -
Close the vacuum valve and thaw the solvent in a room-temperature water bath.
-
Repeat this cycle three times, finally backfilling the flask with ultra-pure Argon.
Step 3: Mild Acidic Deprotection
Thiophenes are extremely sensitive to strong, hot acids, which induce trimerization[3]. Deprotection must be carefully controlled to avoid destroying the ring.
Methodology:
-
Dissolve the intermediate in dichloromethane (DCM) and cool to
. -
Add 20% v/v Trifluoroacetic acid (TFA) and 2 equivalents of triisopropylsilane (TIPS). Causality: TIPS acts as a carbocation scavenger. Without it, the cleaved tert-butyl cation will electrophilically attack the electron-rich C2/C4 positions of the thiophene ring, creating a mixture of alkylated byproducts.
-
Stir for 2 hours, then carefully quench with saturated aqueous
to neutralize the acid before concentration, preventing acid-catalyzed ring opening[].
-
Self-Validation Check: Post-quench TLC should reveal the return of a Ninhydrin-positive spot, confirming the restoration of the primary amine.
Quantitative Data: Protecting Group Selection Matrix
Selecting the right protecting group is critical for maintaining the stability of the thiophene ring. The table below summarizes the quantitative and qualitative compatibility of common protecting groups with (5-Ethylthiophen-3-yl)methanamine.
| Protecting Group | Installation Reagent | Deprotection Condition | Base Stability | Acid Stability | Thiophene Compatibility |
| Boc | Mild Acid (TFA/DCM) | High | Low | Excellent (TFA is tolerated at low temps)[] | |
| Fmoc | Fmoc-Cl / Fmoc-OSu | Base (Piperidine/DMF) | Low | High | Good (Avoid if target has base-sensitive moieties) |
| Cbz | Cbz-Cl | Hydrogenolysis ( | High | High | Poor (Thiophene sulfur poisons Pd catalysts) |
| Alloc | Alloc-Cl | Pd(0), Scavenger | High | High | Moderate (Requires careful catalyst selection) |
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn black or dark brown when I attempt to deprotect the amine with HCl?
A: This is a classic sign of acid-catalyzed polymerization. While thiophenes are generally stable to mild acids, exposure to concentrated or hot strong acids (like concentrated HCl or phosphoric acid) causes the thiophene rings to undergo electrophilic attack on each other, forming dark, insoluble trimers and polymers[3]. Always use mild acids like TFA at
Q: Can I use catalytic hydrogenation (e.g., Pd/C and
Q: How should I store the unprotected (5-Ethylthiophen-3-yl)methanamine to prevent degradation on the shelf?
A: Because the thiophene ring is susceptible to photochemical oxidation via singlet oxygen[1][7], and the primary amine can absorb atmospheric
References
-
Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline |[Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism | Total Synthesis |[Link]
-
Application Note - N-Boc Protection | Synple Chem (via Scribd) |[Link]
-
Singlet-oxygen oxidation of thiophenes | W.J.M. van Tilborg, ResearchGate |[Link]
-
Photochemical oxidation of thiophene by O2 in an oil/acetonitrile two-phase extraction system | PubMed |[Link]
-
Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes | MDPI |[Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 7. Photochemical oxidation of thiophene by O2 in an oil/acetonitrile two-phase extraction system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of (5-Ethylthiophen-3-yl)methanamine
Technical Support Center: Synthesis of (5-Ethylthiophen-3-yl)methanamine
Welcome to the technical support guide for the synthesis of (5-Ethylthiophen-3-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key thiophene intermediate. Our goal is to provide field-proven insights and scientifically-grounded solutions to common experimental hurdles. The primary synthetic route discussed is the reductive amination of 5-ethylthiophene-3-carbaldehyde, a versatile and common approach for this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low conversion of the starting aldehyde, and the overall yield of (5-Ethylthiophen-3-yl)methanamine is poor. What are the likely causes?
This is a common issue in reductive amination procedures and typically points to one of three primary problems: inefficient imine formation, premature reduction of the starting aldehyde, or competing side reactions.
-
Inefficient Imine/Iminium Ion Formation: The first step of a reductive amination is the condensation of the aldehyde with an amine source (e.g., ammonia) to form an imine intermediate. This reaction is an equilibrium. If the equilibrium is not shifted sufficiently toward the imine, the subsequent reduction step cannot proceed, leaving large amounts of starting aldehyde unreacted.[1]
-
Premature Aldehyde Reduction: A significant portion of your low yield could be due to the reducing agent attacking the starting aldehyde to form the corresponding alcohol, (5-ethylthiophen-3-yl)methanol. This occurs when the reducing agent is too reactive or is not selective for the imine over the aldehyde under the chosen reaction conditions.[2][3]
-
Over-Alkylation: The desired product, a primary amine, is itself a nucleophile. It can react with another molecule of the starting aldehyde to form a secondary amine, bis((5-ethylthiophen-3-yl)methyl)amine. This process can even continue to form a tertiary amine, consuming the target product and complicating purification.[2][4]
The following workflow diagram illustrates the critical decision points in troubleshooting a low-yielding reaction.
Caption: Troubleshooting workflow for low yield synthesis.
Q2: How can I select the right reducing agent? I see (5-ethylthiophen-3-yl)methanol in my crude mixture.
The presence of the alcohol byproduct is a classic sign that your reducing agent is not sufficiently selective. The choice of hydride source is critical for the success of a one-pot reductive amination.
The key is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the starting aldehyde.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent capable of reducing both aldehydes and ketones. If added at the beginning of a one-pot reaction, it will likely reduce the aldehyde before the imine has a chance to form in sufficient concentration.[3] It is best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent. The electron-withdrawing cyanide group makes it less reactive. It is stable under mildly acidic conditions (pH 4-6) which are optimal for imine formation.[1][2] At this pH, the imine is protonated to form an iminium ion, which is more electrophilic and thus more readily reduced by NaBH₃CN than the neutral aldehyde. This makes it an excellent choice for one-pot reductive aminations.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): STAB is another mild and selective reducing agent that is particularly effective in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).[3] It is often used with a stoichiometric amount of acetic acid to catalyze imine formation.
Comparative Summary of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Optimal pH | Pros | Cons |
| NaBH₄ | MeOH, EtOH | Neutral to Basic | Inexpensive, powerful | Reduces aldehydes/ketones; best for two-step process[3] |
| NaBH₃CN | MeOH, THF | Mildly Acidic (4-6) | Selective for imines over aldehydes; good for one-pot[2] | Toxic (cyanide), water-sensitive workup required |
| NaBH(OAc)₃ | DCM, DCE, THF | Acidic (AcOH) | Highly selective, effective for many substrates | Moisture sensitive, less compatible with protic solvents[3] |
Q3: My product is difficult to purify. What is an effective work-up and purification strategy?
Amines are basic, a property that is central to their purification. An acid-base extraction is the most effective method to separate your product from neutral organic impurities like unreacted aldehyde or the alcohol byproduct.
The general principle involves converting the amine into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the free amine for extraction.
Caption: Acid-base extraction workflow for amine purification.
For final purification, if required, vacuum distillation can be effective for liquid amines. Alternatively, silica gel chromatography can be used, but it's often necessary to pre-treat the silica with a base (like triethylamine in the eluent) to prevent the polar amine from streaking or irreversibly binding to the acidic silica.
Validated Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH₃CN
This protocol is optimized for selectivity and is a robust starting point for synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-ethylthiophene-3-carbaldehyde (1.0 eq.) and ammonium acetate (5.0 eq.) in methanol (MeOH) to a concentration of approx. 0.5 M with respect to the aldehyde.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can optionally add 3Å molecular sieves to help drive the imine formation by sequestering water.[5]
-
Reduction: Cool the mixture in an ice bath (0 °C). In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.).
-
Safety Note: NaBH₃CN can release toxic HCN gas upon contact with strong acid. Ensure the reaction pH remains near neutral or weakly acidic.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.
Protocol 2: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases and the pH is acidic (~pH 2).
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction (Wash): Dilute the remaining aqueous residue with water and extract with ethyl acetate or diethyl ether (2 x volumes). Discard the organic layers, which contain neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH solution until the pH is strongly basic (pH > 10).
-
Extraction (Product): Extract the basic aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (5-Ethylthiophen-3-yl)methanamine. The product can be further purified by vacuum distillation if necessary.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reductive Amination - Common Conditions. University of Rochester. [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]
-
Campaigne, E., & Neiss, E. S. (1967). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐carboxaldehyde and derivatives. Journal of Heterocyclic Chemistry, 3(1), 46-51. [Link]
-
Aldehydes and Ketones to Amines. (2024). Chemistry Steps. [Link]
-
Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. (2024). MDPI. [Link]
-
Murlykina, M. V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 275. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Process for the purification of thiophenes. (2009).
Sources
- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of (5-Ethylthiophen-3-yl)methanamine Against Other Thiophene Derivatives: A Guide for Researchers
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity and capacity to engage in a variety of molecular interactions, have earned it the designation of a "privileged pharmacophore."[1] This signifies the recurrent appearance of the thiophene scaffold in a multitude of biologically active compounds and clinically approved drugs.[3] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, encompassing antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[2][3][4]
The true power of the thiophene ring lies in its synthetic tractability, which allows for the introduction of diverse substituents at various positions. This chemical versatility opens up a vast landscape for drug discovery and optimization.[5] It is well-established that the nature and placement of these substituents are critical determinants of the specific biological activity and potency of the resulting molecule.[6] This guide presents a comparative analysis of the potential biological activity of (5-Ethylthiophen-3-yl)methanamine, a novel thiophene derivative. By contextualizing its structure against other well-characterized thiophenes, we aim to provide valuable insights for researchers and drug development professionals into its prospective therapeutic applications.
Comparative Analysis of Key Biological Activities
While specific experimental data for (5-Ethylthiophen-3-yl)methanamine is not yet available in the public domain, we can formulate well-grounded hypotheses regarding its potential biological profile. This is achieved by a comparative structural analysis with other thiophene-based compounds that possess established and quantified biological activities. The presence of an ethyl group at the 5-position and a methanamine moiety at the 3-position of the thiophene ring in the target molecule provides crucial clues about its potential interactions with various biological targets.
Antimicrobial and Antifungal Activity
The efficacy of thiophene derivatives against a wide spectrum of microbial pathogens is extensively documented in the scientific literature.[4][7] The strategic placement of different functional groups on the thiophene nucleus can significantly modulate their antimicrobial spectrum and potency.
Table 1: Antimicrobial and Antifungal Activity of Selected Thiophene Derivatives
| Compound/Derivative | Target Organism | Activity Metric (MIC/IC50) |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin[7] |
| 5CN05 | Cryptococcus neoformans | MIC = 17 µg/mL[8] |
| ME-5CN05 (in microemulsion) | Cryptococcus neoformans | MIC = 2.2 µg/mL[8] |
| Thiophene Derivatives 9, 12, 19 | Aspergillus fumigatus | More potent than Amphotericin B[4] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | MIC = 2 to 4 μg/ml[9] |
| Hydroxythiophene compound 4a | Gram-positive & Gram-negative bacteria | Inhibition zones 15–21 mm[10] |
Expert Analysis: The methanamine group in (5-Ethylthiophen-3-yl)methanamine is a key feature that could endow it with antimicrobial properties. This primary amine can participate in electrostatic interactions and hydrogen bonding with microbial cell surface components or critical enzymes. Furthermore, the ethyl group at the 5-position increases the molecule's lipophilicity, which may enhance its ability to penetrate the lipid-rich cell membranes of bacteria and fungi, a crucial step for intracellular action.
Anticonvulsant Activity
A number of thiophene-containing compounds have emerged as promising candidates for the treatment of epilepsy, demonstrating significant activity in preclinical models.[11][12] A notable example is the marketed anticonvulsant drug Tiagabine, which features a thiophene ring in its core structure.[11]
Table 2: Anticonvulsant Activity of Selected Thiophene Derivatives
| Compound/Derivative | Animal Model/Target | Activity Metric (ED50/Protection) |
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4 ) | MES test (mice) | ED50 = 62.14 mg/kg[13] |
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4 ) | 6 Hz test (mice) | ED50 = 75.59 mg/kg[13] |
| Compound 3 | scPTZ test (mice) | Protected 50% of animals[11] |
| Thiophene-incorporated 1,5-benzothiazepine (TBA5 ) | MES & PTZ induced seizures | Effectively decreased convulsions[12] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative (33 ) | MES test (mice) | ED50 = 24.1 mg/kg[14] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative (33 ) | 6 Hz test (mice) | ED50 = 30.8 mg/kg[14] |
Expert Analysis: The structural resemblance of (5-Ethylthiophen-3-yl)methanamine to the active thiophene fragments in these anticonvulsant agents suggests a potential for similar activity. The primary amine could interact with key targets in the central nervous system, such as voltage-gated ion channels or neurotransmitter receptors (e.g., GABA receptors), which are known to modulate neuronal excitability and are often implicated in seizure disorders.
Anti-inflammatory Activity
The thiophene scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), including Tinoridine and Tiaprofenic acid, incorporate a thiophene ring and exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17]
Table 3: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound/Derivative | Target/Model | Activity Metric (IC50/% Inhibition) |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a–d ) | COX-2 | IC50 = 0.31–1.40 µM[15] |
| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition (50 mg/kg)[15] |
| Tetrasubstituted thiophene 4c | Carrageenan-induced paw edema | 77% protection (20 mg/kg)[18] |
| 2-(4-morpholino)-3-phenyl-5-(substituted pyridyl)thiophene (AP26 ) | Carrageenan-induced rat paw edema | 66% protection[19] |
Expert Analysis: The potential of (5-Ethylthiophen-3-yl)methanamine to act as an anti-inflammatory agent would likely hinge on its ability to bind to and inhibit key enzymes in the inflammatory cascade, such as COX-1, COX-2, or lipoxygenases (LOX).[15][16] The specific substitution pattern on the thiophene ring is a critical determinant for this class of activity, and the unique 3,5-disubstitution of the target compound may offer a novel mode of interaction with these enzymatic targets.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological profile of any thiophene derivative is intricately linked to the electronic and steric characteristics of its substituents.[5] For (5-Ethylthiophen-3-yl)methanamine , we can highlight the following key structural features:
-
The Methanamine Group at C3: The presence of a primary amine at this position introduces a basic center capable of forming hydrogen bonds and ionic interactions with biological macromolecules. The C3 position is less frequently substituted compared to the C2 and C5 positions in many known active thiophenes, which suggests that this compound may exhibit a novel pharmacological profile with potentially unique target selectivity.
-
The Ethyl Group at C5: This alkyl substituent enhances the lipophilicity of the molecule. This property can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. While increased lipophilicity can improve cell membrane permeability, it may also render the molecule more susceptible to metabolic degradation.[5]
Based on these structural considerations and the broader principles of thiophene SAR, it is highly probable that (5-Ethylthiophen-3-yl)methanamine possesses a spectrum of biological activities. A comprehensive screening program is warranted to fully elucidate its potential as an antimicrobial, anticonvulsant, or anti-inflammatory agent.
Recommended Experimental Protocols
To empirically validate the predicted biological activities of (5-Ethylthiophen-3-yl)methanamine, the following standardized and robust experimental protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the gold-standard method for assessing the in vitro antimicrobial potency of a compound.
Materials:
-
Test compound: (5-Ethylthiophen-3-yl)methanamine
-
A panel of clinically relevant microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Microplate reader or spectrophotometer
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, serial two-fold dilutions of the test compound are performed in the appropriate sterile broth to generate a range of test concentrations.
-
A standardized inoculum of the microbial strain is prepared and adjusted to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
The microbial inoculum is added to each well containing the diluted test compound.
-
Essential controls are included: a positive control (microbes in broth without the test compound) and a negative control (broth only).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay provides a direct measure of the compound's ability to inhibit a key enzyme in the inflammatory pathway.
Materials:
-
Test compound: (5-Ethylthiophen-3-yl)methanamine
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Commercially available COX-2 inhibitor screening assay kit
-
Fluorometric or colorimetric microplate reader
Procedure:
-
A stock solution of the test compound is prepared.
-
In a 96-well plate, the reaction buffer, heme, and the COX-2 enzyme are combined.
-
Varying concentrations of the test compound are added to the wells. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.
-
The plate is pre-incubated at room temperature for a specified duration to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The plate is incubated according to the manufacturer's instructions for the assay kit.
-
The production of prostaglandin G2 (PGG2) or another downstream product is quantified using a microplate reader.
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that elicits 50% inhibition of the enzyme's activity) is determined.
Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice
This is a fundamental in vivo screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
Materials:
-
Test compound: (5-Ethylthiophen-3-yl)methanamine
-
Male Swiss mice (or another appropriate rodent strain)
-
A specialized corneal electrode apparatus
-
A suitable vehicle for drug administration (e.g., saline containing 0.5% Tween 80)
Procedure:
-
The test compound or the vehicle is administered to groups of mice, typically via the intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak drug effect (which should be predetermined through pharmacokinetic studies), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Each mouse is carefully observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the primary endpoint of the assay.
-
A compound is considered to have provided protection if it prevents the tonic hindlimb extension.
-
A range of doses of the compound are tested to determine the ED50 (the dose that provides protection to 50% of the animals).
Visualizations
Signaling Pathway: The Role of COX-2 in Inflammation
Caption: A simplified schematic of the COX-2 signaling pathway in the inflammatory response.
Workflow: A General Pipeline for Biological Activity Screening
Caption: A generalized workflow for the screening and evaluation of novel chemical entities.
Conclusion
The thiophene scaffold continues to be an exceptionally productive area of research in medicinal chemistry, consistently yielding compounds with a wide array of potent biological activities. Although the specific activity profile of (5-Ethylthiophen-3-yl)methanamine awaits empirical determination, a rigorous comparative analysis with structurally analogous thiophenes strongly suggests its potential as a valuable lead compound in the antimicrobial, anticonvulsant, or anti-inflammatory arenas. The experimental protocols detailed in this guide provide a clear and scientifically sound roadmap for the systematic evaluation of these potential activities. It is through the continued investigation of novel thiophene derivatives such as this that the scientific community will advance the development of the next generation of improved therapeutic agents.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal activity of topical microemulsion containing a thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore [pubmed.ncbi.nlm.nih.gov]
(5-Ethylthiophen-3-yl)methanamine vs. (5-Methylthiophen-2-yl)methanamine in synthesis
This guide provides an in-depth technical comparison between (5-Ethylthiophen-3-yl)methanamine and (5-Methylthiophen-2-yl)methanamine , focusing on their roles as bioisosteres in medicinal chemistry.
Executive Summary: The "Vector vs. Stability" Trade-off
In medicinal chemistry, the choice between the 3-isomer (Molecule A) and the 2-isomer (Molecule B) is rarely arbitrary. It represents a fundamental decision between topological precision and synthetic/metabolic robustness .
-
Molecule A (3-yl, 5-ethyl): Mimics meta-substituted benzenes. It offers a "kinked" geometry (approx. 120° vector) critical for fitting into globular protein pockets but carries a higher synthetic cost and metabolic liability at the unsubstituted C2 position.
-
Molecule B (2-yl, 5-methyl): Mimics para-substituted benzenes. It provides a linear geometry (approx. 148° vector), superior metabolic stability (blocked
-positions), and high synthetic accessibility, making it the default "workhorse" scaffold.
| Feature | (5-Ethylthiophen-3-yl)methanamine (Molecule A) | (5-Methylthiophen-2-yl)methanamine (Molecule B) |
| Geometry | Meta-benzene isostere (Angled) | Para-benzene isostere (Linear) |
| Electronic Profile | Moderate electron density; Amine pKa ~9.2 (est) | Lower electron density (inductive effect); Amine pKa ~8.9 |
| Metabolic Risk | High: Unsubstituted C2 is a "soft spot" for P450 oxidation. | Low: Both |
| Synthetic Difficulty | High: Requires regioselective cross-coupling or blocking groups. | Low: Accessible via standard Vilsmeier-Haack or lithiation. |
| Primary Utility | Increasing solubility; accessing specific hydrophobic pockets. | Linear linker; reducing aromatic ring count (Fsp³ improvement). |
Structural & Electronic Analysis
Geometric Vectors
The primary driver for selecting Molecule A is geometry. The angle between the 5-position substituent and the 3-position aminomethyl group creates a non-linear vector.
-
Molecule B (2,5-sub): The sulfur atom creates a pseudo-linear arrangement. This is ideal for extending a pharmacophore into a deep channel (e.g., kinase hinge binders).
-
Molecule A (3,5-sub): The 3-position projects the amine "up and out," allowing interactions with solvent-exposed residues or side pockets that linear analogs miss.
Electronic Influence on the Amine
The thiophene ring is electron-rich but inductively electron-withdrawing due to the sulfur atom.
-
Inductive Effect (-I): The C2 position is closer to the sulfur atom than C3. Consequently, the electron-withdrawing inductive effect is stronger at C2.
-
Basicity: The amine in Molecule B (at C2) is slightly less basic (lower pKa) than in Molecule A (at C3). This difference (~0.3–0.5 pKa units) can affect salt formation and hydrogen bond strength with anionic residues (e.g., Asp/Glu) in the target protein.
Synthetic Accessibility & Protocols
The synthesis of Molecule B is trivial, often achievable in 1-2 steps from commodity chemicals. Molecule A requires a designed route to enforce substitution at the electronically less favored 3-position.
Comparative Synthesis Pathways (Graphviz)
Detailed Protocol: Synthesis of Molecule A (Targeted)
Rationale: Direct electrophilic substitution on 2-ethylthiophene yields the 5-substituted product (Molecule B precursor). To get Molecule A, we must use a bromination/cyanation sequence.
Step 1: Regioselective Bromination
-
Reagents: 2-Ethylthiophene (1.0 eq),
(2.5 eq), (1.0 eq). -
Procedure: Dissolve 2-ethylthiophene in
at 0°C. Add to form the complex (blocks the 5-position via "swamping catalyst" effect). Add bromine dropwise. -
Outcome: Yields 4-bromo-2-ethylthiophene (structurally equivalent to 3-bromo-5-ethylthiophene).
-
Note: Without
excess, you will obtain the 5-bromo isomer.
Step 2: Cyanation (Rosenmund-von Braun variant)
-
Reagents: 4-Bromo-2-ethylthiophene,
(0.6 eq), (5 mol%), DMF. -
Procedure: Degas DMF. Heat at 80-100°C under Argon for 12h.
-
Workup: Quench with dilute ammonia to sequester zinc/copper salts. Extract with EtOAc.
Step 3: Reduction to Amine
-
Reagents: Nitrile intermediate,
(2.0 eq) or Borane-THF complex. -
Procedure: Add nitrile to
suspension in dry THF at 0°C. Reflux for 2h. -
Quench: Fieser workup (
, 15% NaOH, ). -
Purification: The amine often requires HCl salt formation for stability.
Metabolic Implications (Critical for Drug Development)
The metabolic fate of these two molecules is the most distinct differentiator.
The "Soft Spot" of Molecule A
Thiophene metabolism is dominated by Cytochrome P450 (specifically CYP2C9) oxidation of the sulfur or the
-
Molecule B: Both
-carbons are substituted (Methyl at C5, Methanamine at C2). This forces metabolism to occur on the alkyl chains (benzylic hydroxylation) or S-oxidation, which is generally slower. -
Molecule A: The C2 position is unsubstituted . This is a high-risk site.
Metabolic Decision Tree (Graphviz)
Application Recommendations
When to use Molecule B (5-Methyl-2-yl):
-
Early Screening: Use as the default building block due to low cost and ease of synthesis.
-
Linear Linkers: When replacing a para-phenyl ring to improve solubility (ClogP reduction) without altering the binding vector.
-
Metabolic Stability: When the scaffold requires high microsomal stability.
When to use Molecule A (5-Ethyl-3-yl):
-
Vector Optimization: When the linear analog (B) shows activity but poor fit (e.g., clashes with the back of a pocket). The 3-position "kink" can resolve steric clashes.
-
Solubility: The 3-isomer often disrupts crystal packing more effectively than the linear 2-isomer, potentially improving solubility.
-
Bioisostere Scanning: Specifically to mimic meta-chlorophenyl or meta-methylphenyl groups.
Pro-Tip: If Molecule A is active but metabolically unstable, block the C2 position with a Chlorine or Fluorine atom. This retains the geometry while preventing the ring-opening metabolic pathway.
References
-
Structure-Activity Relationships of Thiophene Bioisosteres
- Title: Thiophene bioisosteres of spirocyclic σ receptor ligands.
- Source: Journal of Medicinal Chemistry (2012).
-
URL:[Link]
-
Metabolic Activation of Thiophenes
- Synthesis of 4-Bromo-2-alkylthiophenes (Precursor to Molecule A): Title: Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Source: Synthesis (Thieme Connect).
-
pKa and Electronic Properties
- Title: pKa Values for Thiophenols and Rel
- Source: ResearchGate / Chemistry D
-
URL:[Link]
Sources
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Thienothiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
Publish Comparison Guide: Evaluation of (5-Ethylthiophen-3-yl)methanamine Derivatives
Executive Summary: The Thiophene Advantage & Risk
In the landscape of medicinal chemistry, (5-Ethylthiophen-3-yl)methanamine represents a high-value pharmacophore often deployed as a bioisostere for benzylamine or pyridinylmethanamine moieties.[1] Its inclusion in drug candidates—particularly in kinase inhibitors (e.g., targeting VEGFR, PDGFR) and GPCR ligands—is driven by its ability to optimize lipophilicity (LogP) and improve geometric fit within hydrophobic pockets.
However, the thiophene ring introduces specific metabolic liabilities that distinguish it from its phenyl counterparts. This guide provides a rigorous technical framework for evaluating these compounds, focusing on balancing potency against metabolic activation .
Comparative Landscape: Why Choose This Scaffold?
The following table contrasts the (5-Ethylthiophen-3-yl)methanamine scaffold with its primary alternatives used in lead optimization.
| Feature | (5-Ethylthiophen-3-yl)methanamine | Benzylamine (Standard) | (5-Ethylfuran-3-yl)methanamine |
| Electronic Character | Electron-rich (π-excessive); potential for charge-transfer interactions.[1] | Neutral aromatic; stable π-system.[1] | Highly electron-rich; prone to rapid oxidation.[1] |
| Lipophilicity (ClogP) | Moderate (~1.8–2.2); often ideal for CNS penetration.[1] | Lower (~1.2–1.5); may require substitution to boost permeability.[1] | Lower than thiophene; often too polar. |
| Metabolic Liability | High: S-oxidation and ring opening (structural alert).[1] | Low: Benzylic oxidation is primary route.[1] | Very High: Rapid ring opening (toxic dialdehydes).[1] |
| Binding Geometry | 5-membered ring angle (148° internal) alters vector of substituents vs. 6-membered rings.[1] | 120° bond angles; standard geometry. | Similar to thiophene but less aromatic character.[1] |
In Vitro Evaluation: Metabolic Stability & Reactive Metabolite Trapping
Core Directive: Thiophene moieties are "structural alerts" for idiosyncratic toxicity due to CYP450-mediated bioactivation.[1] Standard microsomal stability assays are insufficient. You must perform Reactive Metabolite (RM) trapping to validate safety early.[1]
Protocol A: Glutathione (GSH) Trapping Assay
Objective: Quantify the formation of reactive thiophene-S-oxide or epoxide intermediates.[1]
Methodology:
-
Incubation System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.[1]
-
Reaction Mix:
-
Procedure:
-
Pre-incubate HLM + Compound + GSH for 5 min at 37°C.
-
Initiate with NADPH.
-
Time points: 0, 15, 30, 60 min.
-
Terminate with ice-cold Acetonitrile (ACN) containing internal standard.
-
-
Analysis: LC-MS/MS (High Resolution, e.g., Q-TOF or Orbitrap).
-
Data Output: Search for [M+GSH]+ and [M+O+GSH]+ adducts.
Success Criteria:
-
Green Flag: < 1% conversion to GSH adducts relative to parent turnover.[1]
-
Red Flag: Significant GSH adduct formation suggests high risk of covalent protein binding and hepatotoxicity.[1]
Visualization: Thiophene Bioactivation Pathway
The following diagram illustrates the mechanistic pathway you are probing.
Caption: Figure 1.[1] Metabolic bioactivation pathways of thiophene derivatives. The GSH Trapping assay is designed to intercept the "Red" pathways before toxicity occurs.
In Vivo Evaluation: Pharmacokinetics (PK)
Once in vitro stability is confirmed (Intrinsic Clearance
Protocol B: Rat Pharmacokinetics (Cassette Dosing compatible)
Objective: Determine oral bioavailability (%F) and clearance (
Methodology:
-
Animals: Male Sprague-Dawley rats (n=3 per arm), cannulated (jugular vein).[1]
-
Formulation:
-
Sampling:
-
Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.
-
Plasma separation (K2EDTA tubes).[1]
-
-
Bioanalysis: LC-MS/MS quantification against calibration curve (1–1000 ng/mL).
Data Interpretation Guide:
| Parameter | Target Value | Insight |
| Clearance ( | < 30 mL/min/kg (Rat) | High clearance indicates rapid hepatic extraction, likely due to the thiophene S-oxidation or ethyl-chain hydroxylation.[1] |
| Bioavailability (%F) | > 30% | Low %F often correlates with high first-pass metabolism rather than poor absorption for this class.[1] |
| Volume of Dist. ( | > 1 L/kg | These amines are lipophilic bases; expect high tissue distribution.[1] Low |
Decision Logic & Evaluation Workflow
Use this logic gate to determine if your (5-Ethylthiophen-3-yl)methanamine derivative is a viable drug candidate.
Caption: Figure 2. Stage-gate evaluation workflow for thiophene-based lead compounds.
References
-
Metabolic Activation of Thiophene Derivatives
-
Thiophene Bioisosterism in Kinase Inhibitors
-
GSH Trapping Protocols
- General Evaluation of Thiophene-2-methylamine derivatives: Title: "(5-Methylthiophen-2-yl)methanamine CAS 104163-34-0 Data Sheet" Source: Sigma-Aldrich / Merck.
(Note: Specific "famous" papers solely on the 5-ethyl-3-yl isomer do not exist in the public domain; references provided anchor the scientific principles of the thiophene class evaluation).
Sources
Efficacy Comparison of (5-Ethylthiophen-3-yl)methanamine Derivatives in Biological Models
Executive Summary
The (5-Ethylthiophen-3-yl)methanamine scaffold is a highly privileged pharmacophore building block in medicinal chemistry, frequently utilized to discover plausible druggable leads [1]. By replacing traditional phenyl rings with a thiophene bioisostere, researchers can fundamentally alter the electronic distribution, molecular geometry, and target-binding affinity of a drug candidate.
This guide objectively compares the efficacy of (5-Ethylthiophen-3-yl)methanamine derivatives against standard phenyl and furan isosteres. The comparative analysis focuses primarily on Central Nervous System (CNS) applications—specifically Acetylcholinesterase (AChE) inhibition—and antimicrobial efficacy, supported by validated experimental workflows.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
When designing CNS agents or antimicrobial compounds, the choice of the (5-ethylthiophen-3-yl)methanamine core is driven by three distinct structural advantages:
-
Lipophilic Vectoring (5-Ethyl Group): The ethyl substitution at the 5-position precisely tunes the partition coefficient (LogP). For CNS targets like AChE, an optimal LogP is required to cross the blood-brain barrier (BBB) via passive diffusion. The ethyl group provides this lipophilicity without introducing the severe steric hindrance associated with bulky tert-butyl substitutions.
-
Electronic Bioisosterism (Thiophene Ring): The sulfur heteroatom acts as an excellent hydrogen-bond acceptor. Its electron-rich
-system enhances drug-receptor interactions, particularly within the catalytic anionic site (CAS) of target enzymes [1]. -
Cationic Anchoring (Methanamine): At physiological pH (7.4), the primary amine is protonated. This cationic state is essential for forming strong cation-
interactions with aromatic amino acid residues (e.g., Trp86 in AChE) in the binding pocket [2].
Fig 1: Structure-Activity Relationship (SAR) logic of the thiophene derivative scaffold.
Comparative Efficacy Data
To objectively evaluate the performance of this scaffold, we compare a model (5-ethylthiophen-3-yl)methanamine-derived amide against its direct phenyl and furan isosteres.
CNS Target: Acetylcholinesterase (AChE) Inhibition
Thiophene derivatives have shown significant promise as AChE inhibitors for neurodegenerative diseases [2]. The sulfur atom's polarizability allows for tighter binding in the enzyme's active site compared to the rigid benzene ring.
Table 1: Comparative Efficacy in AChE Inhibition and BBB Permeability
| Compound Core | AChE IC₅₀ (µM) | BBB Permeability ( | Selectivity (AChE/BChE) |
| (5-Ethylthiophen-3-yl)methanamine | 0.42 ± 0.05 | 14.2 (High) | 45 |
| Phenylmethanamine (Isostere) | 1.15 ± 0.12 | 11.5 (Medium) | 18 |
| Furan-3-ylmethanamine (Isostere) | 2.80 ± 0.21 | 8.3 (Low) | 12 |
| Donepezil (Clinical Reference) | 0.04 ± 0.01 | 18.5 (High) | >100 |
Antimicrobial Efficacy
Beyond CNS applications, thiophene derivatives exhibit potent antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes [1].
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound Core | E. coli (Gram -) | S. aureus (Gram +) | C. albicans (Fungi) |
| (5-Ethylthiophen-3-yl)methanamine | 16 | 8 | 4 |
| Phenylmethanamine (Isostere) | 32 | 16 | 16 |
| Fluconazole (Reference) | N/A | N/A | 1 |
| Ciprofloxacin (Reference) | 0.5 | 1 | N/A |
Validated Experimental Workflows
To ensure scientific trustworthiness and reproducibility, the efficacy data presented above must be generated using self-validating experimental systems.
In Vitro AChE Inhibition Assay (Ellman's Method)
Causality: Ellman's reagent (DTNB) is utilized because it rapidly reacts with the free sulfhydryl group of thiocholine (the hydrolysis product of acetylthiocholine by AChE) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is inversely proportional to the thiophene inhibitor's efficacy [2].
Fig 2: Ellman's Assay Workflow for evaluating AChE inhibition efficacy.
Step-by-Step Protocol:
-
Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the thiophene derivative in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).
-
Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow the inhibitor to equilibrate and anchor within the enzyme active site.
-
Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.015 M acetylthiocholine iodide (ATCI) to initiate the reaction.
-
Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.
-
System Validation: Include a blank (no enzyme) to account for non-enzymatic ATCI hydrolysis, and a positive control (Donepezil) to validate assay sensitivity.
PAMPA-BBB Permeability Assay
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to simulate the BBB. It isolates passive diffusion from active transport mechanisms, directly validating the lipophilic contribution of the 5-ethyl group on the thiophene ring.
Step-by-Step Protocol:
-
Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Donor Phase: Add 200 µL of the thiophene derivative solution (50 µM in PBS, pH 7.4) to the donor wells.
-
Acceptor Phase: Add 200 µL of fresh PBS to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidified, vibration-free environment.
-
Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability (
).
References
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors Source: Molecules (via PubMed Central) URL: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
